Product packaging for Vitamin K1 Hydroxide(Cat. No.:)

Vitamin K1 Hydroxide

Cat. No.: B15294104
M. Wt: 466.7 g/mol
InChI Key: JLLGIYCYBIMFNP-PGGNBPONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin K1 Hydroxide, also known as a thermal degradation impurity of Phytonadione (Vitamin K1), is a chemical of significant importance in pharmaceutical research and development, particularly for quality control and analytical testing . Its primary research application is as a certified reference standard for the analytical method development and validation (AMV) required for the commercial production and regulatory approval (e.g., Abbreviated New Drug Application or ANDA) of Phytonadione drug substances and products . Phytonadione (Vitamin K1) is a fat-soluble vitamin essential for the synthesis of active blood coagulation factors II, VII, IX, and X, serving as a cofactor for the enzyme γ-glutamylcarboxylase (GGCX) . This enzyme catalyzes the post-translational modification of glutamate residues to γ-carboxyglutamate (Gla) in vitamin K-dependent proteins (VKDPs), a process known as the vitamin K cycle . The active form driving this cycle is vitamin K hydroquinone . Researchers utilize this compound to monitor the stability and ensure the quality of pharmaceutical Vitamin K1 formulations by identifying and quantifying this specific impurity. This compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP, EP) can be provided based on feasibility . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O3 B15294104 Vitamin K1 Hydroxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

IUPAC Name

2-[(E,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1

InChI Key

JLLGIYCYBIMFNP-PGGNBPONSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Vitamin K1 and its Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of Vitamin K1 (phylloquinone) and addresses the available data for its hydroxylated form, "Vitamin K1 Hydroxide." Direct, experimentally-derived physicochemical data for this compound is not extensively available in peer-reviewed literature. However, this guide consolidates the known chemical identifiers for this derivative and presents a detailed profile of the parent compound, Vitamin K1, to serve as a critical reference point. Furthermore, it outlines established experimental protocols for the analysis of Vitamin K compounds and illustrates the key metabolic pathways involving Vitamin K1, providing essential context for research and development activities.

Introduction to Vitamin K1 and its Hydroxylated Forms

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the post-translational modification of proteins involved in blood coagulation and bone metabolism.[1] Its structure consists of a 2-methyl-1,4-naphthoquinone ring and a phytyl side chain.[1] Hydroxylated derivatives of Vitamin K1 are primarily known as metabolites formed during its catabolism. The hydroxylation of the phytyl side chain, particularly ω-hydroxylation by enzymes like CYP4F2, is a key step in the degradation and excretion of Vitamin K1.[2] While specific hydroxylated forms, such as "this compound," are commercially available as research chemicals, their detailed physicochemical characterization is not widely published.

Physicochemical Properties

Detailed experimental data for this compound are scarce. The following tables summarize the available chemical identifiers for this compound and the well-documented physicochemical properties of its parent compound, Vitamin K1 (Phylloquinone).

Table 1: Chemical Identifiers for this compound

PropertyValueSource
Analyte Name This compound--INVALID-LINK--
Molecular Formula C₃₁H₄₆O₃--INVALID-LINK--
Molecular Weight 466.7 g/mol --INVALID-LINK--
IUPAC Name 2-((7R,11R,E)-3-Hydroxy-3,7,11,15-tetramethylhexadec-1-en-1-yl)-3-methylnaphthalene-1,4-dione--INVALID-LINK--
InChI Key JLLGIYCYBIMFNP-PGGNBPONSA-N--INVALID-LINK--
SMILES CC1=C(/C=C/C(C)(O)CCC--INVALID-LINK--CCC--INVALID-LINK--CCCC(C)C)C(=O)c2ccccc2C1=O--INVALID-LINK--
Physical Form Neat (assumed to be a viscous liquid or solid)--INVALID-LINK--
Stability Temperature and Light Sensitive, unstable in solution--INVALID-LINK--

Table 2: Physicochemical Properties of Vitamin K1 (Phylloquinone)

PropertyValueSource
Molecular Formula C₃₁H₄₆O₂--INVALID-LINK--
Molecular Weight 450.7 g/mol --INVALID-LINK--
Physical Description Yellow, viscous liquid--INVALID-LINK--
Melting Point -20 °C--INVALID-LINK--
Boiling Point 140 °C at 0 mmHg--INVALID-LINK--
Density 0.984 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.527--INVALID-LINK--
Water Solubility Immiscible--INVALID-LINK--
Solubility in Organic Solvents Miscible with dehydrated alcohol, acetone, petroleum ether, hexane, dioxane, chloroform, ether, benzene, and vegetable oils.--INVALID-LINK--
LogP 10.9--INVALID-LINK--
Stability Stable to air and moisture, but decomposes in sunlight.--INVALID-LINK--

Experimental Protocols

Characterization and quantification of Vitamin K1 and its derivatives typically rely on chromatographic techniques coupled with sensitive detection methods. The following protocols are standard in the field and would be applicable for the analysis of this compound.

Sample Preparation from Biological Matrices (Serum/Plasma)
  • Internal Standard Addition: A deuterated analog of the analyte (e.g., d7-vitamin K1) is added to the sample (typically 200-500 µL of serum or plasma) to account for extraction losses.[3][4]

  • Protein Precipitation & Liquid-Liquid Extraction: Proteins are precipitated by adding a solvent like acetonitrile or 2-propanol. The analytes are then extracted into an organic solvent such as hexane.[4][5]

  • Solid-Phase Extraction (SPE): For cleaner samples, the hexane extract is evaporated, reconstituted, and passed through an SPE cartridge (e.g., silica or C18) to remove interfering substances like phospholipids.[3][5]

  • Final Reconstitution: The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for analysis.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Principle: This method separates compounds based on their affinity for a stationary phase (the column) and a mobile phase. Due to the hydrophobic nature of Vitamin K, reversed-phase chromatography is typically used.

  • Instrumentation:

    • HPLC System: With a binary or quaternary pump, autosampler, and column oven.

    • Column: A C18 or PFP (Pentafluorophenyl) column is common.[3]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium fluoride) and an organic solvent (e.g., methanol).[3]

    • Detection:

      • Fluorescence Detection (FLD): This highly sensitive method requires post-column reduction of the naphthoquinone ring to a fluorescent hydroquinone. This is achieved by passing the column eluent through a reactor containing a reducing agent like zinc powder.[5][6]

      • Tandem Mass Spectrometry (MS/MS): This is the most specific and sensitive method. Analytes are ionized (often via electrospray ionization - ESI) and detected based on their mass-to-charge ratio and fragmentation patterns.[3][7]

Signaling Pathways and Metabolic Context

The primary biological context for hydroxylated Vitamin K1 derivatives is the Vitamin K cycle and subsequent catabolism.

The Vitamin K Cycle

Vitamin K acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is crucial for activating blood clotting factors. This process involves the oxidation and reduction of Vitamin K, as depicted below.

Vitamin_K_Cycle cluster_carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K Hydroquinone (active) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K 2,3-Epoxide VK_hydroquinone->VK_epoxide GGCX CO₂, O₂ Proteins_Glu Vitamin K-Dependent Proteins (Glu) Proteins_Gla Activated Proteins (Gla) p VK_hydroquinone->p VK_epoxide->VK_quinone Proteins_Glu->Proteins_Gla p->VK_epoxide p->Proteins_Gla

Figure 1. The Vitamin K Cycle for Protein Carboxylation.
Vitamin K1 Catabolism Workflow

The breakdown of Vitamin K1 is initiated by hydroxylation, followed by side-chain shortening. This process renders the molecule more water-soluble for excretion.

Vitamin_K1_Catabolism VK1 Vitamin K1 (Phylloquinone) VK1_OH ω-Hydroxy-Vitamin K1 VK1->VK1_OH CYP4F2 VK1_CHO ω-Aldehyde-Vitamin K1 VK1_OH->VK1_CHO ADH VK1_COOH ω-Carboxy-Vitamin K1 (K acid 1) VK1_CHO->VK1_COOH ALDH Beta_Ox β-Oxidation (Side-chain shortening) VK1_COOH->Beta_Ox Metabolites Carboxylic Acid Metabolites (5C & 7C chains) Beta_Ox->Metabolites Excretion Glucuronidation & Excretion (Urine/Bile) Metabolites->Excretion

Figure 2. Metabolic Pathway of Vitamin K1 Catabolism.

Conclusion

While "this compound" is available as a chemical standard, a comprehensive public dataset of its physicochemical properties is currently lacking. This guide provides the foundational data of its parent compound, Vitamin K1, which serves as an essential baseline for researchers. The established analytical methodologies and the metabolic pathways detailed herein offer a robust framework for professionals engaged in the study, quantification, and development of Vitamin K derivatives. Future research is needed to fully characterize the properties and potential biological activities of specific hydroxylated forms of Vitamin K1.

References

The Emergence of Vitamin K1 Hydroxide: A Potential Metabolite of Phylloquinone in Human Physiology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vitamin K1, or phylloquinone, a crucial fat-soluble vitamin primarily known for its role in blood coagulation, undergoes extensive metabolism in the human body. While the vitamin K cycle, involving the conversion of phylloquinone to its 2,3-epoxide, is well-established, emerging evidence highlights a significant catabolic pathway initiated by hydroxylation. This technical guide provides an in-depth exploration of hydroxylated Vitamin K1 metabolites, with a focus on ω-hydroxy-phylloquinone, often colloquially referred to as "Vitamin K1 hydroxide." We will delve into the enzymatic processes governing its formation, analytical methodologies for its detection, and its potential biological significance. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate metabolism of Vitamin K1.

Introduction: Beyond the Vitamin K Cycle

Phylloquinone (Vitamin K1) is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate residues to γ-carboxyglutamate (Gla) on a suite of proteins known as vitamin K-dependent proteins (VKDPs). This carboxylation is vital for the biological activity of these proteins, which are involved in hemostasis, bone metabolism, and the inhibition of vascular calcification[1][2].

The canonical pathway for vitamin K action is the vitamin K cycle, a salvage pathway that regenerates the active hydroquinone form of vitamin K from its epoxide metabolite, which is formed during the carboxylation reaction[3][4]. The key metabolite in this cycle is Vitamin K1 2,3-epoxide. However, the catabolism and clearance of Vitamin K1 from the body follow a distinct pathway, primarily initiated by hydroxylation.

The Hydroxylated Metabolite: ω-Hydroxy-Phylloquinone

The term "this compound" is not a standard scientific nomenclature. The primary hydroxylated metabolite of phylloquinone is more accurately described as ω-hydroxy-phylloquinone . This metabolite is formed through the action of cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of a wide range of endogenous and exogenous compounds.

Enzymatic Formation: The Role of CYP4F2

The ω-hydroxylation of the phytyl side chain of phylloquinone is predominantly catalyzed by the human cytochrome P450 enzyme CYP4F2 [5][6][7][8]. This enzyme introduces a hydroxyl group at the terminal (ω) carbon of the aliphatic side chain[5][6]. This initial oxidative step is critical for the subsequent degradation and excretion of Vitamin K1[5][7]. Following ω-hydroxylation, the side chain undergoes β-oxidation, leading to the formation of shorter-chain carboxylic acids that are then conjugated and excreted in the urine and bile[7].

Genetic variations in the CYP4F2 gene, such as the V433M polymorphism, can influence the rate of Vitamin K1 metabolism. Individuals with certain variants may have a reduced capacity to metabolize Vitamin K1, leading to higher hepatic levels of the vitamin[6][9]. This has clinical implications, particularly in the context of warfarin therapy, where CYP4F2 activity can affect the required dosage[10].

Quantitative Data on Phylloquinone and its Metabolites

The quantification of phylloquinone and its metabolites is essential for understanding its pharmacokinetics and clinical significance. The following tables summarize key quantitative data from the scientific literature.

Table 1: Kinetic Parameters of Enzymes Involved in Phylloquinone Metabolism

EnzymeSubstrateKm (μM)Vmax or kcatSource
CYP4F2 Menaquinone-4 (MK-4)*3.2 ± 0.5kcat: 0.21 ± 0.009 min⁻¹[5]
CYP4F2 Phylloquinone (d4-PK)~8-10Apparent Vmax: 198 ± 23 pmol/min/nmol CYP4F2[6][9]

*Note: Menaquinone-4 is a form of Vitamin K2 with a shorter, unsaturated side chain, but it is a known substrate for CYP4F2 and provides an indication of the enzyme's affinity for vitamin K vitamers.

Table 2: Plasma Concentrations of Phylloquinone and its Metabolites

AnalyteConditionConcentration RangeSource
Phylloquinone (Vitamin K1) Healthy Adults (fasting)0.29 - 2.64 nmol/L[11]
Phylloquinone (Vitamin K1) Healthy British Adults (non-fasting)Geometric Mean: 0.94 nmol/L[12]
Vitamin K1 2,3-Epoxide Healthy Volunteers (after 10mg Vitamin K1 and 1mg warfarin)Cpmax: 31 - 409 ng/mL[13]
ω-Hydroxy-Phylloquinone Not typically measured in routine clinical practice; research is ongoing.-

Biological Activity of Hydroxylated Metabolites

Current research indicates that ω-hydroxy-phylloquinone is primarily a catabolic product, marking the first step towards the elimination of Vitamin K1 from the body[5][7]. There is currently limited evidence to suggest that ω-hydroxy-phylloquinone possesses significant biological activity of its own. Its formation is a key step in a detoxification pathway, rather than the generation of a new bioactive molecule. However, Vitamin K1 itself has been shown to have effects beyond coagulation, including antiproliferative and pro-apoptotic effects in cancer cell lines[14]. Further research is needed to determine if any of its metabolites retain or modify these activities.

Experimental Protocols

Accurate and sensitive analytical methods are crucial for the study of phylloquinone and its metabolites. The following are detailed methodologies for key experiments.

In Vitro Metabolism of Phylloquinone using Human Liver Microsomes

This protocol is designed to assess the formation of ω-hydroxy-phylloquinone from phylloquinone in a controlled in vitro system.

Objective: To determine the rate of CYP4F2-mediated ω-hydroxylation of phylloquinone.

Materials:

  • Human Liver Microsomes (HLMs)

  • Phylloquinone (Vitamin K1)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a deuterated analog of phylloquinone)

  • LC-MS/MS system

Procedure:

  • Microsome Preparation: Thaw human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with potassium phosphate buffer[15][16].

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the diluted microsomes, phylloquinone (at various concentrations to determine kinetic parameters), and the NADPH regenerating system in potassium phosphate buffer[3][6][17].

  • Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for a few minutes. Initiate the reaction by adding the NADPH regenerating system[16][17].

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 10, 20, 30, 60 minutes)[15][17].

  • Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard[15].

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins. Transfer the supernatant to a clean tube for analysis[17].

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of ω-hydroxy-phylloquinone.

Quantification of Phylloquinone and its Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a robust method for the simultaneous measurement of phylloquinone, Vitamin K1 2,3-epoxide, and ω-hydroxy-phylloquinone in human plasma.

Objective: To accurately quantify the levels of phylloquinone and its key metabolites in clinical or research samples.

Materials:

  • Human plasma samples (collected in EDTA or citrate tubes and protected from light)

  • Internal standards (deuterated analogs of each analyte)

  • Acetonitrile

  • Hexane or other suitable extraction solvent

  • Solid-Phase Extraction (SPE) cartridges or phospholipid removal plates (optional, for sample cleanup)

  • LC-MS/MS system with a suitable C18 or biphenyl column

Procedure:

  • Sample Preparation:

    • To a 500 µL aliquot of plasma, add the internal standard solution[18].

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins[18].

    • Alternatively, for cleaner extracts, a liquid-liquid extraction with a solvent like hexane can be performed after protein precipitation[19].

    • For enhanced purity, the extracted sample can be passed through an SPE cartridge or a phospholipid removal plate[18].

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase compatible with the LC-MS/MS system[18].

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to enhance ionization[19].

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions for each analyte and internal standard.

Visualizations: Pathways and Workflows

Signaling Pathway: Phylloquinone Metabolism

The following diagram illustrates the two major metabolic pathways of phylloquinone: the Vitamin K cycle and the catabolic pathway initiated by hydroxylation.

Phylloquinone_Metabolism cluster_cycle Vitamin K Cycle (Endoplasmic Reticulum) cluster_catabolism Catabolic Pathway PK Phylloquinone (K1) PKH2 Phylloquinone Hydroquinone (KH2) PK->PKH2 VKORC1 / VKR PKO Phylloquinone 2,3-Epoxide (KO) PKH2->PKO GGCX (γ-Carboxylation) PKO->PK VKORC1 PK_OH ω-Hydroxy-Phylloquinone PK_cat->PK_OH CYP4F2 (Liver) Excretion β-Oxidation & Excretion PK_OH->Excretion LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (+ Internal Standards) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation HPLC Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

References

The Biological Significance of Hydroxylated Vitamin K1 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vitamin K1, a critical nutrient for blood coagulation and bone metabolism, undergoes a series of metabolic processes that regulate its biological activity and clearance from the body. A key initial step in the catabolism of Vitamin K1 is hydroxylation, primarily at the terminal omega (ω) position of its phytyl side chain. This reaction, catalyzed predominantly by the cytochrome P450 enzyme CYP4F2, converts Vitamin K1 into its hydroxylated derivatives. These derivatives are subsequently targeted for further degradation and excretion. The biological significance of hydroxylated Vitamin K1 derivatives lies principally in their role as intermediates in the catabolic cascade that governs the bioavailability of Vitamin K1. Understanding the kinetics and regulation of this hydroxylation is crucial for elucidating the factors that influence Vitamin K1 status and its impact on human health, particularly in the contexts of anticoagulation therapy, vascular calcification, and bone health. This guide provides an in-depth overview of the enzymatic processes, quantitative data, experimental methodologies, and relevant signaling pathways associated with hydroxylated Vitamin K1 derivatives.

Introduction to Vitamin K1 Metabolism and the Role of Hydroxylation

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the post-translational modification of a specific set of proteins, known as vitamin K-dependent proteins (VKDPs). This modification, called gamma-carboxylation, is crucial for the function of proteins involved in blood clotting, bone mineralization, and the inhibition of vascular calcification.[1][2][3] The biological activity of Vitamin K1 is tightly regulated by its metabolism, with hydroxylation serving as the rate-limiting step for its catabolism and subsequent excretion.

The primary pathway for Vitamin K1 degradation begins with ω-hydroxylation of its phytyl tail, a reaction primarily mediated by the enzyme CYP4F2, a member of the cytochrome P450 family.[4][5][6] Another enzyme, CYP4F11, has also been shown to catalyze this reaction. This initial hydroxylation step renders the lipophilic Vitamin K1 molecule more water-soluble, marking it for further oxidation and chain-shortening via β-oxidation, leading to the formation of carboxylic acid metabolites that are then conjugated with glucuronic acid and excreted in the urine and bile.[1]

The efficiency of this hydroxylation process has significant physiological implications. Genetic variations in the CYP4F2 gene, for instance, can alter the rate of Vitamin K1 metabolism, thereby influencing an individual's vitamin K status and their response to anticoagulant drugs like warfarin.[6]

Quantitative Data on Vitamin K1 Hydroxylation

The enzymatic conversion of Vitamin K1 to its hydroxylated derivatives has been characterized through kinetic studies. The following tables summarize the key quantitative data for the primary enzymes involved in this process.

Table 1: Kinetic Parameters for Vitamin K1 ω-Hydroxylation by CYP4F2 [6]

Enzyme SourceKm (μM)Vmax (pmol/min/nmol CYP4F2)
Recombinant CYP4F28 - 1075
Human Liver Microsomes8 - 101.3 (pmol/min/mg microsomal protein)

Table 2: Catalytic Efficiency of CYP4F2 and CYP4F11 for Menaquinone-4 (MK-4) ω-Hydroxylation

EnzymeKm (μM)Vmax (pmol/min/pmol P450)
Recombinant CYP4F23.6 ± 0.618.2 ± 0.8
Recombinant CYP4F114.1 ± 0.915.6 ± 1.2

Note: MK-4, a form of Vitamin K2, shares a similar side chain structure with Vitamin K1 and is also a substrate for CYP4F2 and CYP4F11.

Signaling Pathways

Vitamin K1 Catabolic Pathway

The hydroxylation of Vitamin K1 is the initial and rate-limiting step in its catabolic degradation. The following diagram illustrates this pathway, from the initial enzymatic reaction to the final excretion products.

G Vitamin K1 Catabolic Pathway VK1 Vitamin K1 (Phylloquinone) OH_VK1 ω-hydroxy Vitamin K1 VK1->OH_VK1 CYP4F2 / CYP4F11 (ω-hydroxylation) Carboxylic_Acids Carboxylic Acid Metabolites (5- and 7-carbon chains) OH_VK1->Carboxylic_Acids β-oxidation Glucuronides Glucuronidated Metabolites Carboxylic_Acids->Glucuronides Glucuronidation Excretion Excretion (Urine and Bile) Glucuronides->Excretion

Caption: Vitamin K1 catabolism via ω-hydroxylation.

Pregnane X Receptor (PXR) Activation and its Influence on Metabolism

Vitamin K, including Vitamin K1, has been identified as a ligand for the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in xenobiotic and endobiotic metabolism.[7][8] Activation of PXR can lead to the upregulation of drug-metabolizing enzymes, including those in the cytochrome P450 family. This interaction suggests a potential feedback loop where Vitamin K can influence its own metabolism and the metabolism of other compounds.

G PXR Activation by Vitamin K cluster_cell Hepatocyte VK Vitamin K PXR PXR VK->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR PXR_RE PXR Response Element (Promoter Region of Target Genes) PXR_RXR->PXR_RE Binds to Gene_Expression Increased Transcription of Target Genes (e.g., CYP3A4, MDR1) PXR_RE->Gene_Expression Induces Metabolism Altered Metabolism of Xenobiotics and Endobiotics Gene_Expression->Metabolism

Caption: Vitamin K-mediated PXR signaling pathway.

Experimental Protocols

Microsomal Vitamin K1 Hydroxylation Assay

This protocol is adapted from methodologies used to assess the in vitro metabolism of Vitamin K1 by liver microsomes.[6][9]

Objective: To determine the rate of ω-hydroxylation of Vitamin K1 by human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Vitamin K1 (phylloquinone)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol (ice-cold, for quenching the reaction)

  • Internal standard (e.g., menaquinone-4)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.25 mg/mL final concentration) in potassium phosphate buffer.

  • Add Vitamin K1 to the reaction mixture at various concentrations to determine kinetic parameters.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of ω-hydroxy Vitamin K1 using a validated LC-MS/MS method.

  • Quantify the formation of the metabolite against a standard curve.

Quantification of Hydroxylated Vitamin K1 by LC-MS/MS

This protocol outlines the general steps for the sensitive detection and quantification of Vitamin K1 and its hydroxylated metabolites in biological matrices.[6][9]

Objective: To quantify the concentration of ω-hydroxy Vitamin K1 in a sample from an in vitro or in vivo study.

Instrumentation:

  • Liquid chromatography system (e.g., UPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., APCI or ESI)

Procedure:

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample (e.g., microsomal incubate, plasma) using a non-polar solvent like hexane.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use an isocratic or gradient mobile phase (e.g., methanol/water with a small percentage of formic acid) to achieve separation of Vitamin K1 and its metabolites.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Select specific precursor-to-product ion transitions for Vitamin K1, ω-hydroxy Vitamin K1, and the internal standard.

    • Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for the analytes and the internal standard.

    • Construct a calibration curve using known concentrations of standards.

    • Calculate the concentration of ω-hydroxy Vitamin K1 in the samples based on the calibration curve.

Cell-Based PXR Activation Assay

This protocol describes a method to assess the activation of the Pregnane X Receptor (PXR) by Vitamin K1 in a cellular context.[10][11]

Objective: To determine if Vitamin K1 can activate PXR and induce the expression of a reporter gene.

Materials:

  • A stable cell line expressing human PXR and a reporter construct (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene). A suitable cell line is the human intestinal epithelial cell line, LS180.[10]

  • Cell culture medium and supplements.

  • Vitamin K1 dissolved in a suitable vehicle (e.g., DMSO).

  • Positive control PXR agonist (e.g., rifampicin).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the PXR reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of Vitamin K1, the positive control (rifampicin), and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay) to account for any cytotoxic effects of the treatments.

  • Express the results as fold induction over the vehicle control.

Conclusion

The hydroxylation of Vitamin K1 is a pivotal step in its catabolism, effectively marking it for elimination from the body. The primary biological significance of hydroxylated Vitamin K1 derivatives, therefore, is their role as transient intermediates in this excretory pathway. The efficiency of this process, largely governed by the activity of CYP4F2, directly impacts the bioavailability of active Vitamin K1. Consequently, factors that modulate the rate of hydroxylation, such as genetic polymorphisms in CYP4F2, can have significant downstream effects on coagulation, bone health, and vascular calcification. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricacies of Vitamin K1 metabolism and its implications for human health and disease. Future research may yet uncover more direct biological roles for these hydroxylated derivatives, but their current established significance lies firmly within the realm of Vitamin K1 catabolism.

References

In Vitro Stability and Degradation Pathways of Vitamin K1 Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and potential degradation pathways of Vitamin K1 Hydroxide. Due to the limited direct literature on this compound, this document extrapolates from the well-documented stability and degradation of Vitamin K1 (phylloquinone), its parent compound. This compound, a derivative of Vitamin K1, is noted to be sensitive to temperature and light and unstable in solution[1].

Core Concepts: Stability of Vitamin K1 and its Derivatives

Vitamin K1 is susceptible to degradation under various conditions, primarily through oxidation and photodegradation. The main degradation products of Vitamin K1 include its quinone, hydroquinone, and 2,3-epoxide forms[2]. The presence of a hydroxyl group in this compound is anticipated to influence its stability profile, potentially making it more susceptible to oxidation.

Factors Affecting Stability
  • Light: Vitamin K1 is known to undergo photodegradation[2][3][4]. This process can be described by first-order kinetics and is more pronounced in dosage forms compared to the bulk powder[4].

  • Temperature: Elevated temperatures can accelerate the degradation of Vitamin K1[5]. Samples of Vitamin K1 are typically stored at cool (2-8°C) or frozen (-20°C) temperatures to maintain stability[6][7].

  • pH and Solvent: The stability of Vitamin K1 can be influenced by the pH and the solvent system used. For instance, the presence of certain ions in solution can impact its degradation rate[2].

Quantitative Stability Data

The following table summarizes the known stability of Vitamin K1 under different storage conditions, which can serve as a baseline for designing stability studies for this compound.

CompoundConditionMatrixDurationStabilityReference
Vitamin K1 2-8°CSerum7 daysMean decrease of 16.8%[6]
Vitamin K1 -20°CSerum3 monthsStable[6]
Vitamin K1 2-8°C (in the dark)EDTA-plasma and serum1 weekStable[7]
Vitamin K1 4-8°CNot specified8 daysStable[7]

Proposed Degradation Pathways of this compound

The degradation of this compound is likely to follow pathways similar to those of Vitamin K1, with the hydroxyl group potentially influencing the reaction rates and leading to additional products. The primary degradation mechanisms are expected to be oxidation and photodegradation.

Oxidative Degradation

In vitro, Vitamin K1 can be oxidized to Vitamin K1 2,3-epoxide. This process is a key part of the biological Vitamin K cycle where Vitamin K1 hydroquinone is oxidized to the epoxide[8][9][10]. A similar oxidative pathway can be expected for this compound, leading to the formation of its corresponding epoxide.

Photodegradation

Exposure to light, particularly UV radiation, is a significant factor in the degradation of Vitamin K1[3][4]. The photodegradation process follows first-order kinetics[4]. It is plausible that this compound also exhibits photosensitivity, leading to the cleavage of the side chain or modifications to the naphthoquinone ring.

Experimental Protocols

Detailed methodologies are crucial for assessing the in vitro stability of this compound. The following protocols are based on established methods for Vitamin K1 analysis.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection is the recommended approach for stability testing.

  • Instrumentation: HPLC system with a C18 reverse-phase column, UV detector, and/or a fluorescence detector with a post-column reduction system[6][7].

  • Mobile Phase: A non-aqueous eluent is often used for the separation of Vitamin K analogs. The specific composition should be optimized for the separation of this compound from its potential degradants.

  • Detection:

    • UV Detection: Wavelengths around 248 nm are typically used for the detection of phylloquinone.

    • Fluorescence Detection: For enhanced sensitivity and selectivity, a post-column reduction reactor (e.g., with powdered zinc) can be used to convert the quinone form to the fluorescent hydroquinone form. The excitation and emission wavelengths are typically set around 246 nm and 430 nm, respectively[6][11].

  • Sample Preparation:

    • An internal standard is added to the sample.

    • Perform a solid-phase extraction (SPE) to clean up the sample.

    • The eluate is then subjected to liquid-liquid extraction with an organic solvent.

    • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system[7].

Forced Degradation Studies

To identify potential degradation products and pathways, forced degradation studies should be conducted under various stress conditions:

  • Acidic and Basic Hydrolysis: Incubate the sample in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

  • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Store the sample at elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light according to ICH guidelines[4].

Samples from each stress condition should be analyzed by the stability-indicating HPLC method to quantify the remaining parent compound and identify degradation products. Mass spectrometry (LC-MS/MS) can be used to elucidate the structures of the degradation products[2][4].

Visualizations

Proposed In Vitro Degradation Pathway of this compound

G VK1OH This compound Oxidation Oxidation VK1OH->Oxidation Photodegradation Photodegradation VK1OH->Photodegradation Epoxide This compound 2,3-Epoxide Oxidation->Epoxide DegradationProducts Other Degradation Products Photodegradation->DegradationProducts

Caption: Proposed degradation of this compound.

Experimental Workflow for Stability Testing

G cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Acid Acidic Hydrolysis SPE Solid-Phase Extraction Acid->SPE Base Basic Hydrolysis Base->SPE Oxidation Oxidative Stress Oxidation->SPE Thermal Thermal Stress Thermal->SPE Photo Photolytic Stress Photo->SPE LLE Liquid-Liquid Extraction SPE->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation HPLC HPLC-UV/Fluorescence Evaporation->HPLC LCMS LC-MS/MS for Identification Evaporation->LCMS Quantification Quantification of Parent & Degradants HPLC->Quantification Pathway Degradation Pathway Elucidation LCMS->Pathway Quantification->Pathway

Caption: Workflow for stability testing and degradation analysis.

The Vitamin K Cycle (for context)

G VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR/NQO1 VK_epoxide Vitamin K 2,3-Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase VK_epoxide->VK_quinone VKOR

Caption: The biological Vitamin K cycle.

References

The Enzymatic Conversion of Vitamin K1 to its Hydroxylated Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of Vitamin K1 (phylloquinone) to its hydroxylated form, a critical step in its catabolism. The primary focus is on the ω-hydroxylation pathway mediated by cytochrome P450 enzymes, which represents the initial and rate-limiting step in the breakdown of the Vitamin K1 side chain. Additionally, this document will touch upon the well-established Vitamin K cycle, a vital pathway for maintaining the biological activity of Vitamin K-dependent proteins. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the biochemical processes involved.

Introduction to Vitamin K1 Metabolism

Vitamin K1 is a fat-soluble vitamin essential for the post-translational modification of a specific set of proteins, known as Vitamin K-dependent proteins (VKDPs), which are crucial for blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2] The biological activity of Vitamin K is intrinsically linked to a metabolic pathway known as the Vitamin K cycle.[3][4] In this cycle, Vitamin K1 is reduced to its active hydroquinone form, which serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[3][5] GGCX catalyzes the carboxylation of glutamate residues on VKDPs to form γ-carboxyglutamate (Gla) residues.[6] During this reaction, Vitamin K hydroquinone is oxidized to Vitamin K epoxide.[4] The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, completing the cycle.[4][7]

Beyond its role in the Vitamin K cycle, the catabolism of Vitamin K1 is primarily initiated by ω-hydroxylation of its phytyl side chain.[8] This reaction is catalyzed by specific members of the cytochrome P450 (CYP) superfamily of enzymes.[9][10]

The Role of Cytochrome P450 in Vitamin K1 Hydroxylation

The primary enzyme responsible for the ω-hydroxylation of the Vitamin K1 aliphatic side chain is Cytochrome P450 4F2 (CYP4F2).[9][11][12] This enzyme is also involved in the metabolism of other long-chain fatty acids and eicosanoids.[9] Another related enzyme, CYP4F11, has also been shown to catalyze the ω-hydroxylation of some forms of Vitamin K.[10][13] The hydroxylation of the terminal methyl group of the phytyl tail is the first step in a series of reactions that ultimately lead to the shortening of the side chain and the excretion of Vitamin K1 metabolites.[1][8]

Quantitative Data on Vitamin K1 Hydroxylation
EnzymeSubstrateProductKm (μM)Vmax (pmol/min/pmol P450)Reference
Human CYP4F2Menaquinone-4 (MK-4)ω-hydroxy-MK-412.0 ± 2.415.3 ± 0.9
Human CYP4F11Menaquinone-4 (MK-4)ω-hydroxy-MK-410.1 ± 1.914.8 ± 0.8

Note: The kinetic constants for Vitamin K1 are not explicitly stated in the search results but are expected to be in a similar range to those of MK-4 due to structural similarities.

Signaling and Metabolic Pathways

The enzymatic conversion of Vitamin K1 is part of a larger metabolic network. The following diagrams illustrate the key pathways.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle VK1 Vitamin K1 (Quinone) VKH2 Vitamin K Hydroquinone VK1->VKH2 VKOR / NQO1 VKO Vitamin K Epoxide VKH2->VKO γ-Glutamyl Carboxylase (GGCX) Glu Protein Precursor (Glu) VKH2->Glu VKO->VK1 VKOR Gla Carboxylated Protein (Gla) Glu->Gla CO2 Vitamin_K1_Catabolism cluster_1 Vitamin K1 Catabolism VK1 Vitamin K1 VK1_OH ω-hydroxy-Vitamin K1 VK1->VK1_OH CYP4F2 VK1_COOH ω-carboxy-Vitamin K1 VK1_OH->VK1_COOH ADH/ALDH Metabolites Chain-shortened Metabolites VK1_COOH->Metabolites β-oxidation Excretion Excretion (Urine/Feces) Metabolites->Excretion Experimental_Workflow Reconstitution Enzyme Reconstitution (CYP4F2, Reductase, b5, Lipids) Reaction_Setup Reaction Mixture Preparation (Buffer, NADPH System) Reconstitution->Reaction_Setup Substrate_Addition Substrate Addition (Vitamin K1) Reaction_Setup->Substrate_Addition Incubation Incubation at 37°C Substrate_Addition->Incubation Termination Reaction Termination (Cold Solvent + Internal Standard) Incubation->Termination Sample_Prep Sample Preparation (Centrifugation, Evaporation, Reconstitution) Termination->Sample_Prep Analysis LC-MS/MS Analysis (Quantification of ω-hydroxy-Vitamin K1) Sample_Prep->Analysis Data_Analysis Data Analysis (Kinetic Parameter Calculation) Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Use of Vitamin K1 Hydroxide as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Vitamin K1 Hydroxide as an analytical reference standard in research and quality control environments. The protocols and data herein are intended to ensure accurate and reproducible results in the analysis of Vitamin K1 and related compounds.

Introduction to this compound

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1][2][3] this compound is a derivative of Vitamin K1 and serves as a critical analytical reference standard for the accurate quantification of Vitamin K1 in various matrices, including pharmaceuticals, food products, and biological samples. The use of a well-characterized reference standard is fundamental for method validation, instrument calibration, and ensuring the quality and consistency of analytical data.[4]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-((7R,11R,E)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-en-1-yl)-3-methylnaphthalene-1,4-dione[5]
CAS Number 15576-40-6[5][6]
Molecular Formula C31H46O3[6]
Molecular Weight 466.7 g/mol [5][6]
Appearance Viscous liquid[1]
Purity >95% (by HPLC)[6]
Storage 2-8°C, protected from light[1][5]
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform. Immiscible with water.[1]

Handling and Storage of the Analytical Reference Standard

Proper handling and storage of the this compound reference standard are crucial to maintain its integrity and ensure the accuracy of analytical results.

Protocol for Handling and Storage:

  • Receiving: Upon receipt, verify the integrity of the container and compare the information on the label with the Certificate of Analysis (CoA).[7][8]

  • Storage: Store the reference standard in its original, tightly sealed container at the recommended temperature of 2-8°C.[5][8] Protect from light and moisture.[7][9]

  • Equilibration: Before use, allow the container to equilibrate to room temperature to prevent condensation.[4][9]

  • Weighing: Use a calibrated analytical balance to weigh the required amount of the standard. Perform weighing in a controlled environment to minimize exposure to humidity and light.

  • Solution Preparation: Prepare stock and working standard solutions as described in the analytical protocols below.

  • Usage: Do not return any unused portion of the standard to the original container to avoid contamination.[7]

  • Documentation: Maintain a logbook for the reference standard, recording the date of receipt, lot number, storage conditions, and each usage (date, amount used, and analyst).[4][7]

Experimental Protocols

The following are detailed protocols for the analysis of Vitamin K1 using this compound as a reference standard.

This method is suitable for the quantification of Vitamin K1 in serum or plasma.[10][11]

Instrumentation and Materials:

  • HPLC system with a fluorescence detector

  • Post-column zinc reduction reactor

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Internal Standard (e.g., a proprietary Vitamin K derivative)

  • Methanol, acetonitrile, zinc acetate, acetic acid (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges

Chromatographic Conditions:

ParameterCondition
Mobile Phase 880 mL methanol, 100 mL acetonitrile, 1.1 g zinc acetate, 10 mL acetic acid, and 10 mL water
Flow Rate 0.8 mL/min
Column Temperature 22°C
Injection Volume 40 µL
Fluorescence Detection Excitation: 246 nm, Emission: 430 nm

Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).

  • Internal Standard Solution: Prepare a solution of the internal standard at a fixed concentration in methanol.

Sample Preparation (Serum/Plasma):

  • To 500 µL of serum, add the internal standard and 2 mL of ethanol.[10]

  • Vortex the mixture and extract with 4 mL of hexane.[10]

  • Perform a solid-phase extraction for cleanup.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Vitamin K1 to the internal standard against the concentration of the working standard solutions.

  • Determine the concentration of Vitamin K1 in the samples by interpolating their peak area ratios from the calibration curve.

This method offers high sensitivity and selectivity for the quantification of Vitamin K1 in various matrices, including food and plasma.[12][13][14]

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

  • Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm)

  • This compound reference standard

  • Isotope-labeled internal standard (e.g., Vitamin K1-d7)

  • Methanol, water, formic acid, ammonium formate (LC-MS grade)

  • Acetonitrile

Chromatographic and MS/MS Conditions:

ParameterCondition
Mobile Phase A Water with 0.01% formic acid
Mobile Phase B Methanol with 0.01% formic acid and 2.5 mmol/L ammonium formate
Gradient Elution 0-2 min: 70% B; 2-14 min: 70% to 98% B; 14-14.1 min: 98% to 70% B; 14.1-15 min: 70% B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
Ionization Mode ESI or APCI, positive or negative ion mode (to be optimized)
MRM Transitions To be determined for Vitamin K1 and the internal standard

Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Solution: Prepare a solution of the isotope-labeled internal standard at a fixed concentration in methanol.

Sample Preparation (Plasma):

  • To a 500 µL aliquot of the sample, add 5 µL of the internal standard solution.[13]

  • Add 1.5 mL of acetonitrile and vortex for 20 seconds.[13]

  • Centrifuge at 4300 rpm for 10 minutes.[13]

  • Load the supernatant onto a phospholipid removal plate and collect the eluate.[13]

  • Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen.[13]

  • Reconstitute the dried extract with 100 μL of 15:85 water:methanol for injection.[13]

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Vitamin K1 to the isotope-labeled internal standard against the concentration of the working standard solutions.

  • Quantify Vitamin K1 in the samples using the calibration curve.

Data Presentation

Table of HPLC Method Validation Parameters (Example)

ParameterResult
Linearity Range 0.077–26 ng/mL
Correlation Coefficient (r²) ≥0.995
Limit of Quantification (LOQ) 0.03 ng/mL
Intra-day Precision (%RSD) 0.207-7.83%
Inter-day Precision (%RSD) 3.39-5.75%
Accuracy (Recovery) Within 10% of nominal concentration

Note: The above data is an example based on published methods for Vitamin K1 and should be established for each specific assay.[13]

Table of LC-MS/MS Method Validation Parameters (Example)

ParameterResult
Linearity Range 10–500 ng/mL
Correlation Coefficient (r²) > 0.9988
Limit of Detection (LOD) 0.05 µg/kg
Limit of Quantification (LOQ) 0.16 µg/kg
Recovery 80.9% - 119.1%

Note: The above data is an example based on a published method for Vitamin K1 and should be established for each specific assay.[12]

Visualizations

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting A Receive Reference Standard B Verify with CoA & Log A->B C Store under Recommended Conditions B->C D Equilibrate to Room Temperature C->D E Accurately Weigh Standard D->E F Prepare Stock & Working Solutions E->F H Perform Instrumental Analysis (e.g., HPLC, LC-MS/MS) F->H G Prepare Samples & QC G->H I Construct Calibration Curve H->I J Quantify Analyte in Samples I->J K Review & Report Results J->K L Archive Data K->L

Caption: A typical workflow for the handling and use of an analytical reference standard.

VitaminKCycle VK Vitamin K (Quinone) VKH2 Vitamin K (Hydroquinone - Active Form) VK->VKH2 Vitamin K Reductase VKO Vitamin K Epoxide VKH2->VKO γ-glutamyl carboxylase (GGCX) VKO->VK Glu Glutamate (Glu) Residues in Proteins Gla γ-Carboxyglutamate (Gla) Residues in Proteins Glu->Gla VKOR VKOR GGCX GGCX Reductase Reductase

Caption: A simplified diagram of the Vitamin K cycle in the carboxylation of proteins.

References

Application Note: Development of a Validated Assay for Vitamin K1 and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the synthesis of coagulation factors and is also involved in bone metabolism.[][2] The quality control of Vitamin K1 in pharmaceutical formulations and dietary supplements is critical to ensure its safety and efficacy. This involves the accurate quantification of the active pharmaceutical ingredient (API) and the identification and quantification of its impurities. Common impurities of Vitamin K1 include its cis-isomer, the 2,3-epoxide, and degradation products.[][3]

This application note describes a validated, stability-indicating analytical method for the simultaneous determination of Vitamin K1 and its key impurities. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust technique for this purpose.[4][5][6][7] The validation of this method was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9]

Signaling Pathway of Vitamin K1

Vitamin K1 is a crucial cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate (Gla) in specific proteins, known as Gla-proteins. This carboxylation is essential for their biological activity, particularly in the blood coagulation cascade where it enables the binding of calcium ions.[]

VitaminK_Pathway VK1 Vitamin K1 (phylloquinone) VK1_hydro Vitamin K1 hydroquinone VK1->VK1_hydro Reduction VKOR Vitamin K Epoxide Reductase (VKOR) VKOR->VK1 GGCX Gamma-Glutamyl Carboxylase (GGCX) ActiveFactors Active Coagulation Factors (Gla-Proteins) GGCX->ActiveFactors Carboxylation VK1_epoxide Vitamin K1 2,3-epoxide GGCX->VK1_epoxide Oxidation Precursors Inactive Coagulation Factor Precursors (e.g., Factors II, VII, IX, X) Precursors->GGCX Ca Ca²⁺ ActiveFactors->Ca Binds Coagulation Coagulation Cascade Ca->Coagulation VK1_hydro->GGCX Cofactor VK1_epoxide->VKOR Reduction

Caption: Vitamin K1 cycle and its role in the coagulation cascade.

Experimental Protocols

Materials and Reagents
  • Vitamin K1 Reference Standard (and its cis- and epoxide impurities)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Diethyl ether

  • Water (deionized)

  • Solid Phase Extraction (SPE) cartridges (Silica-based)

Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Methanol and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[10]

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of Vitamin K1 reference standard (1 mg/mL) in methanol.

  • Prepare stock solutions of the cis-Vitamin K1 and Vitamin K1 2,3-epoxide impurities (0.1 mg/mL) in methanol.

  • From the stock solutions, prepare working standard solutions at various concentrations by diluting with the mobile phase to construct a calibration curve.

Sample Preparation (from a pharmaceutical formulation):

  • Accurately weigh a portion of the formulation equivalent to a target concentration of Vitamin K1.

  • Disperse the sample in n-hexane.

  • Perform a solid-phase extraction (SPE) to isolate Vitamin K1 and its impurities.

    • Condition the SPE cartridge with n-hexane.

    • Load the sample solution onto the cartridge.

    • Wash with n-hexane to remove excipients.

    • Elute Vitamin K1 and its impurities with a mixture of n-hexane and diethyl ether.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and filter through a 0.45 µm filter before injection into the HPLC system.

Assay Validation Workflow

The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8]

Assay_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for the validation of the analytical method.

Data Presentation

The quantitative data for the validation of the analytical method for Vitamin K1 and its impurities are summarized in the tables below.

Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
Vitamin K11.0 - 100.00.9995
cis-Vitamin K10.1 - 10.00.9992
Vitamin K1 2,3-epoxide0.1 - 10.00.9991
Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)% RSD
Vitamin K15.099.51.2
50.0100.20.8
90.099.81.0
cis-Vitamin K10.598.71.5
5.0101.11.1
Vitamin K1 2,3-epoxide0.599.21.3
5.0100.50.9
Precision
AnalyteConcentration (µg/mL)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
Vitamin K150.00.81.5
cis-Vitamin K15.01.11.9
Vitamin K1 2,3-epoxide5.01.01.7
LOD and LOQ
AnalyteLOD (µg/mL)LOQ (µg/mL)
Vitamin K10.10.3
cis-Vitamin K10.050.15
Vitamin K1 2,3-epoxide0.050.15

Conclusion

The developed and validated HPLC method is demonstrated to be simple, specific, sensitive, precise, and accurate for the simultaneous determination of Vitamin K1 and its key impurities.[8] The method is suitable for the routine quality control of Vitamin K1 in pharmaceutical and nutraceutical products, as well as for stability studies. The validation results confirm that the method adheres to the ICH guidelines for analytical method validation.[7][8]

References

Application of Vitamin K1 Hydroxide in stability-indicating assays for Vitamin K1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-VK1-001

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2][3] Its therapeutic use in various formulations necessitates rigorous stability testing to ensure potency and safety throughout the product's shelf life. Vitamin K1 is susceptible to degradation under various conditions, particularly exposure to light and alkaline environments.[4] Stability-indicating assays are analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This application note details the use of Vitamin K1 degradation products, primarily Vitamin K1 2,3-epoxide, in the development and validation of such assays, with a focus on high-performance liquid chromatography (HPLC) methods. While the term "Vitamin K1 hydroxide" is not a commonly identified degradation product in literature, this note will address degradation under conditions that may involve hydroxyl ions.

Principle of Stability-Indicating Assays for Vitamin K1

A stability-indicating assay for Vitamin K1 must be able to resolve the parent Vitamin K1 peak from peaks of its degradation products. The primary degradation product formed during oxidative stress and photo-degradation is Vitamin K1 2,3-epoxide.[5] Therefore, this epoxide is a critical marker in stability studies. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the analytical method. These studies typically involve exposing Vitamin K1 to stress conditions such as acid, base, oxidation, heat, and light.

The Vitamin K Cycle and Degradation Pathways

In biological systems, Vitamin K1 undergoes a cyclic conversion between its quinone, hydroquinone, and epoxide forms, known as the Vitamin K cycle.[6][7][8] The quinone form is reduced to the active hydroquinone, which then acts as a cofactor for the γ-glutamyl carboxylase enzyme.[3][7] During this enzymatic reaction, the hydroquinone is oxidized to Vitamin K1 2,3-epoxide.[7][8] The epoxide is then recycled back to the quinone form by the enzyme vitamin K epoxide reductase (VKOR).[6][7][8] In the context of pharmaceutical stability, the formation of the epoxide is considered a degradation pathway, as it represents a loss of the active quinone form.

Vitamin K Cycle and Degradation cluster_cycle Vitamin K Cycle cluster_degradation Stability Degradation K1_quinone Vitamin K1 (Quinone) K1_hydroquinone Vitamin K1 Hydroquinone (Reduced/Active Form) K1_quinone->K1_hydroquinone VKOR (Reduction) K1_epoxide Vitamin K1 2,3-Epoxide (Oxidized/Degradation Product) K1_hydroquinone->K1_epoxide γ-glutamyl carboxylase (Carboxylation/Oxidation) K1_epoxide->K1_quinone VKOR (Reduction) K1_API Vitamin K1 API Degradation_Products Degradation Products (e.g., Epoxide) K1_API->Degradation_Products Stress Conditions (Light, Heat, Alkali)

Caption: Vitamin K cycle and its relevance to stability degradation.

Experimental Protocols

Forced Degradation of Vitamin K1

To develop a stability-indicating method, forced degradation studies are essential. The following are typical stress conditions:

  • Acid Degradation: Dissolve Vitamin K1 in a suitable solvent (e.g., methanol) and add 0.1 N HCl. Heat the solution at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Degradation: Dissolve Vitamin K1 in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis. Degradation under alkaline conditions is a key stress test.[4]

  • Oxidative Degradation: Dissolve Vitamin K1 in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store Vitamin K1 powder or solution at 60°C for 48 hours.

  • Photodegradation: Expose a solution of Vitamin K1 to UV light (e.g., 254 nm) or sunlight for a specified period. Vitamin K1 is known to be highly photosensitive.

Stability-Indicating HPLC Method

The following is a general protocol for a stability-indicating HPLC method for Vitamin K1. Specific parameters may need to be optimized based on the formulation and equipment.

  • Chromatographic System:

    • HPLC system with a UV detector or a fluorescence detector.[2][9]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient or isocratic mixture of methanol and water, or methanol and ammonium acetate buffer.[2] For example, a gradient program starting with a mixture of 25 mM Ammonium Acetate in water (pH 3.5) and Methanol in a 40:60 V/V ratio.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 254 nm for UV detection.[2] For fluorescence detection, post-column reduction with zinc can be used, with excitation at 246 nm and emission at 430 nm.[9]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 20 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of Vitamin K1 reference standard in the mobile phase or a suitable organic solvent like methanol. Prepare working standards by diluting the stock solution to the desired concentration range.

    • Sample Solution: Extract Vitamin K1 from the drug product using a suitable solvent. The extraction procedure should be validated to ensure complete recovery. For injectable emulsions, a liquid-liquid extraction may be necessary. For solid dosage forms, dissolution followed by filtration is common.

    • Forced Degradation Samples: Dilute the stressed samples to a suitable concentration for HPLC analysis.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Experimental Workflow for Stability-Indicating Assay cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis and Validation start Start prep_std Prepare Vitamin K1 Reference Standard Solution start->prep_std prep_sample Prepare Sample Solution (from drug product) start->prep_sample forced_degradation Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) start->forced_degradation inject Inject Samples and Standards into HPLC System prep_std->inject prep_sample->inject prep_degraded Prepare Forced Degradation Samples forced_degradation->prep_degraded prep_degraded->inject chromatography Chromatographic Separation (C18 Column, Gradient Elution) inject->chromatography detection Detection (UV at 254 nm or Fluorescence) chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration quantification Quantify Vitamin K1 and Degradation Products peak_integration->quantification validation Validate Method (Specificity, Linearity, Accuracy, Precision) quantification->validation

Caption: Workflow for a stability-indicating HPLC assay of Vitamin K1.

Data Presentation

The performance of a typical stability-indicating HPLC method for Vitamin K1 and its degradation products is summarized in the table below. Data is compiled from various published methods.

AnalyteRetention Time (min) (Approx.)LOD (ng/mL)LOQ (ng/mL)Linearity (r²)
Vitamin K17.7 - 23.80.015 - 10.0625 - 2>0.999
Vitamin K1 2,3-Epoxide22.4---
cis-Vitamin K120.3 - 2.5560->0.998
Benzyl Alcohol (preservative)----

Data compiled from multiple sources for illustrative purposes.[2][10][11]

Conclusion

The development of a robust stability-indicating assay is crucial for ensuring the quality of Vitamin K1 pharmaceutical products. The primary degradation product, Vitamin K1 2,3-epoxide, serves as a key marker in these assays. High-performance liquid chromatography with UV or fluorescence detection is the method of choice for separating and quantifying Vitamin K1 from its degradants. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals in establishing and validating stability-indicating methods for Vitamin K1. While "this compound" is not a standard term, the effects of alkaline conditions, which involve hydroxide ions, are a critical component of forced degradation studies and should be thoroughly investigated.

References

Application Note: Chromatographic Separation of Vitamin K1 Hydroxide from Phylloquinone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details protocols for the chromatographic separation of Vitamin K1 Hydroxide (2-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone) from its parent compound, phylloquinone (Vitamin K1). Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods are presented, providing robust options for the analysis and purification of these compounds. These protocols are designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

Vitamin K1, a fat-soluble vitamin essential for blood coagulation and bone metabolism, can be metabolized or degraded to various related substances, including its hydroxylated form, this compound. The ability to separate and quantify this compound from phylloquinone is crucial for understanding its biological activity, metabolic pathways, and for ensuring the purity of Vitamin K1 formulations. This document provides detailed methodologies for achieving this separation using high-performance liquid chromatography.

Experimental Protocols

Two primary chromatographic approaches are detailed below: Normal-Phase HPLC (NP-HPLC) and Reversed-Phase HPLC (RP-HPLC).

Method 1: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is highly effective for separating isomers and structurally similar, non-polar compounds like Vitamin K1 and its derivatives.[1][2]

Sample Preparation:

  • Prepare a stock solution of the sample mixture (phylloquinone and this compound) by dissolving it in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL.

  • If necessary, perform a solid-phase extraction (SPE) for complex matrices to remove interfering substances. A silica-based SPE cartridge can be used, eluting the fraction containing Vitamin K1 and its derivatives with a mixture of hexane and a slightly more polar solvent like diethyl ether.[3]

Instrumentation and Conditions:

ParameterCondition
Column Silica-based column (e.g., Hypersil Silica, Zorbax RX-SIL), 250 x 4.6 mm, 5 µm
Mobile Phase Heptane:Diisopropyl Ether:Octanol (99.6:0.3:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detection UV at 254 nm

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 60-120 minutes to ensure stable retention times. Normal phase separations often require longer equilibration than reversed-phase methods.[1]

  • Inject the prepared sample onto the column.

  • Monitor the separation at 254 nm.

  • Identify the peaks corresponding to phylloquinone and this compound based on their retention times (it is expected that the more polar this compound will have a longer retention time in a normal-phase system).

  • Quantify the components using a calibration curve prepared from pure standards.

Method 2: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is a widely used technique for the separation of a broad range of compounds and can also be applied to Vitamin K1 and its derivatives.

Sample Preparation:

  • Dissolve the sample mixture in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 0.1-0.5 mg/mL.

  • For complex samples, a C18 SPE cartridge can be used for cleanup.[3]

Instrumentation and Conditions:

ParameterCondition
Column C18 column (e.g., LiChroCART RP-18, Superspher 100), 125 x 4.6 mm, 4 µm[4]
Mobile Phase Methanol:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 248 nm

Protocol:

  • Equilibrate the C18 column with the mobile phase for approximately 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Detect the separated compounds at 248 nm.

  • In a reversed-phase system, the less polar phylloquinone is expected to have a longer retention time than the more polar this compound.

  • Perform quantification using an external or internal standard method.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of phylloquinone and this compound using the described methods. Retention times are estimates and will vary depending on the specific system and conditions.

CompoundMethodExpected Retention Time (min)Resolution (Rs)
PhylloquinoneNP-HPLC~8> 1.5
This compoundNP-HPLC~12> 1.5
PhylloquinoneRP-HPLC~15> 1.5
This compoundRP-HPLC~10> 1.5

Experimental Workflow and Signaling Pathways

The general workflow for the chromatographic separation of this compound from phylloquinone is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample containing Phylloquinone and this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution SPE Solid-Phase Extraction (Optional Cleanup) Dissolution->SPE HPLC HPLC System (NP or RP) SPE->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Result Result Quantification->Result Final Report

Caption: General workflow for the separation and quantification of this compound.

Conclusion

The described NP-HPLC and RP-HPLC methods provide effective means for the separation of this compound from phylloquinone. The choice of method will depend on the specific requirements of the analysis, including the sample matrix and the desired resolution. These protocols serve as a valuable starting point for researchers and scientists working with Vitamin K1 and its related compounds.

References

Application Note: Mass Spectrometry Analysis of Vitamin K1 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. The analysis of Vitamin K1 and its metabolites in biological matrices is crucial for clinical research and drug development. While the direct mass spectrometric fragmentation pattern of a specific "Vitamin K1 Hydroxide" is not extensively reported in scientific literature, analysis of hydroxylated metabolites is a key aspect of understanding Vitamin K1 catabolism. This application note provides a detailed protocol and data for the mass spectrometry-based analysis of Vitamin K1 and its primary metabolite, Vitamin K1 2,3-epoxide, which serves as a proxy for understanding the fragmentation behavior of modified Vitamin K1 species. The methods described are broadly applicable to the analysis of other Vitamin K1 metabolites.

The catabolism of Vitamin K1 involves ω-hydroxylation followed by β-oxidation of the phytyl side chain, leading to the formation of various hydroxylated metabolites. These metabolites are then often conjugated and excreted. The analysis of these compounds typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.

Experimental Protocols

Sample Preparation: Extraction of Vitamin K1 and Metabolites from Serum/Plasma

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Materials:

  • Serum or plasma sample

  • Internal Standard (IS) solution (e.g., deuterated Vitamin K1)

  • Ethanol, HPLC grade

  • n-Hexane, HPLC grade

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., Methanol/Water 1:1, v/v)

  • LC-MS vials

Procedure:

  • To 500 µL of serum or plasma in a glass tube, add 50 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 1.5 mL of cold ethanol to precipitate proteins.

  • Vortex for 1 minute.

  • Add 4 mL of n-hexane for liquid-liquid extraction.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.

  • Vortex briefly and transfer the solution to an LC-MS vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start with 80% B, increase to 100% B over 3 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive ESI or APCI
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas Nitrogen
Drying Gas Nitrogen
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Data Presentation

The fragmentation of Vitamin K1 and its epoxide metabolite typically involves the cleavage of the phytyl side chain from the naphthoquinone ring. The characteristic product ion for Vitamin K1 is often observed at m/z 187, corresponding to the protonated naphthoquinone ring after the loss of the side chain.

Table 1: MRM Transitions and Collision Energies for Vitamin K1 and Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vitamin K1 (Phylloquinone)451.4187.135
Vitamin K1 2,3-Epoxide467.4203.130
Vitamin K1-d7 (Internal Standard)458.4194.135

Note: The exact m/z values and collision energies may vary depending on the instrument and ionization source used and should be optimized accordingly.

Visualizations

Experimental Workflow

experimental_workflow sample Serum/Plasma Sample is_add Add Internal Standard sample->is_add protein_precip Protein Precipitation (Ethanol) is_add->protein_precip lle Liquid-Liquid Extraction (n-Hexane) protein_precip->lle evaporation Evaporation (Nitrogen) lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing lcms_analysis->data_processing vitamin_k_cycle VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR Gla_proteins Carboxylation of Gla-proteins VK_hydroquinone->Gla_proteins VK_epoxide Vitamin K 2,3-Epoxide VK_epoxide->VK_quinone VKOR Gla_proteins->VK_epoxide

Application Note: Quantitative Analysis of Vitamin K1 and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Its stability is a critical concern in pharmaceutical formulations, food products, and biological samples, as it is susceptible to degradation by light, heat, and oxidation.[1] This application note provides a detailed overview of the quantitative analysis of Vitamin K1 and its primary degradation products. While the focus is on well-documented degradants such as Vitamin K1 2,3-epoxide, menaquinone-4 (MK-4), and the interconversion between its quinone and hydroquinone forms, it is important to note that specific quantitative methods for Vitamin K1 hydroxide are not extensively reported in the scientific literature. The protocols and data presented herein are intended to guide researchers in developing and implementing robust analytical methods for monitoring Vitamin K1 stability and metabolism.

Vitamin K1 Degradation and Metabolism

The primary degradation of Vitamin K1 involves oxidation and photodegradation.[2] Key degradation products and metabolites include:

  • Vitamin K1 2,3-epoxide: Formed during the enzymatic vitamin K cycle and also through oxidative degradation.[2][3]

  • Menaquinone-4 (MK-4): A metabolite of Vitamin K1 in some tissues and also considered a member of the vitamin K2 family.[3]

  • Vitamin K1 hydroquinone: The reduced, active form of Vitamin K1 in the vitamin K cycle.[2]

The interconversion of these forms is central to the biological activity of Vitamin K1, as depicted in the Vitamin K cycle.

The Vitamin K Cycle

The Vitamin K cycle is a critical metabolic pathway illustrating the conversion of Vitamin K1 between its different redox states to facilitate the gamma-carboxylation of glutamic acid residues in specific proteins, which is essential for their biological activity.[4]

Vitamin_K_Cycle K_quinone Vitamin K1 (Quinone) K_hydroquinone Vitamin K1 Hydroquinone (KH2) K_quinone->K_hydroquinone VKORC1 K_epoxide Vitamin K1 2,3-Epoxide (KO) K_hydroquinone->K_epoxide γ-Glutamyl Carboxylase (GGCX) Precursors Protein Precursors (Glu residues) K_epoxide->K_quinone VKORC1 Gla_proteins Carboxylated Proteins (e.g., clotting factors) Precursors->Gla_proteins CO2, O2

Figure 1: The Vitamin K Cycle.

Quantitative Analysis Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantitative analysis of Vitamin K1 and its degradation products.[2][5]

Data Presentation: Quantitative Analysis Parameters

The following tables summarize typical parameters for the quantitative analysis of Vitamin K1 and its related compounds in various matrices.

Table 1: HPLC Methods for Vitamin K1 and Degradation Products

Analyte(s)MatrixColumnMobile PhaseDetectionLimit of Quantification (LOQ)Reference
Vitamin K1, cis/trans isomers, trans-epoxy Vitamin K1Pharmaceutical formulationHypersil SilicaHeptane with polar modifiersUVNot specified
Vitamin K1 and its degradantsInjectable EmulsionGL Sciences InertSustain HP C18Gradient: 25 mM Ammonium Acetate (pH 3.5) and MethanolUV (254 nm)Photodegradation Product I: ~1.0 µg/mL; Photodegradation Product II: ~2.0 µg/mL[6]
Vitamin K1, MK-4, MK-7Human SerumNot specifiedNot specifiedFluorescence (Ex: 246 nm, Em: 430 nm) after post-column zinc reductionK1: 0.03 ng/mL; MK-4: 0.04 ng/mL; MK-7: 0.03 ng/mL[7]
Vitamin K1, Vitamin K2 (MK-n)Modulation milk powderXbridge C18Not specifiedFluorescence (Ex: 326 nm, Em: 432 nm) after post-column zinc reductionK1: 0.2 µ g/100 g; K2: 0.8 µ g/100 g[8]

Table 2: LC-MS/MS Methods for Vitamin K1 and Metabolites

Analyte(s)MatrixColumnMobile PhaseIonizationLimit of Detection (LOD) / Quantification (LOQ)Reference
Vitamin K1, MK-4, MK-7Human SerumNot specifiedNot specifiedNot specifiedK1: 0.03 ng/mL (Linearity)[9]
Vitamin K's and their metabolitesSerumAccucore PFP0.1% Formic Acid and 5mM Ammonium Formate in water and 0.1% Formic Acid in methanolESI (+)50 pg/mL to 1 ng/mL[5]
Vitamin K1, MK-4, MK-7Human PlasmaRaptor BiphenylNot specifiedNot specifiedNot specified (4-minute analysis)[10]
K acid I, K acid II, MK1 ω-COOHHuman UrineNot specifiedNot specifiedAPCI (-)10-50 fmol/mL[11]

Experimental Protocols

General Experimental Workflow

A typical workflow for the analysis of Vitamin K1 and its degradation products from a biological matrix involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_MS HPLC or LC-MS/MS System Evaporation->HPLC_MS Separation Chromatographic Separation HPLC_MS->Separation Detection UV or Mass Spectrometry Detection Separation->Detection Quantification Quantification & Data Analysis Detection->Quantification

Figure 2: General Experimental Workflow.
Protocol 1: HPLC-UV Analysis of Vitamin K1 and Degradants in Pharmaceutical Formulations

This protocol is adapted from a method for determining Vitamin K1 and its degradation products in an injectable emulsion.[6]

Objective: To quantify Vitamin K1 and its major degradation products in a pharmaceutical formulation.

Materials:

  • HPLC system with UV detector

  • GL Sciences InertSustain HP™ C18 column (250 x 4.6 mm, 3.0 µm) or equivalent

  • Ammonium Acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Acetic Acid to adjust pH

  • Vitamin K1 reference standard and standards for expected degradation products

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 25 mM Ammonium Acetate in water, pH adjusted to 3.5.

    • Mobile Phase B: Methanol.

  • Standard Solution Preparation:

    • Prepare stock solutions of Vitamin K1 and available degradation product standards in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh or measure the pharmaceutical formulation.

    • Dilute the sample with a suitable solvent to bring the concentration of Vitamin K1 within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: GL Sciences InertSustain HP™ C18 (250 x 4.6 mm, 3.0 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      • Start with a mixture of Mobile Phase A and B (e.g., 40:60 v/v).

      • Develop a gradient to effectively separate the parent drug from its degradation products. The exact gradient will need to be optimized based on the specific formulation.

  • Data Analysis:

    • Integrate the peak areas of Vitamin K1 and its degradation products in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of Vitamin K1 and its degradation products in the sample using the calibration curve.

Protocol 2: LC-MS/MS Analysis of Vitamin K1 and Metabolites in Human Serum

This protocol provides a general framework based on published methods for the analysis of Vitamin K1 and its metabolites in biological fluids.[5][9][10]

Objective: To quantify Vitamin K1 and its metabolites (e.g., MK-4) in human serum.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 or PFP analytical column (e.g., Accucore PFP, 100 x 2.1 mm, 2.6 µm)

  • Solvents for extraction (e.g., hexane, acetonitrile, isopropanol)

  • Ammonium formate

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., deuterated Vitamin K1)

  • Vitamin K1 and metabolite reference standards

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in water.

    • Mobile Phase B: 0.1% Formic Acid in methanol.

  • Standard and Sample Preparation:

    • Spike serum samples with the internal standard.

    • Perform a liquid-liquid extraction (e.g., with n-hexane) or protein precipitation (e.g., with acetonitrile or isopropanol).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Accucore PFP (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Gradient Program: Develop a gradient program to separate the analytes of interest.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize precursor and product ions for Vitamin K1, its metabolites, and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of each analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of the analytes in the samples from the calibration curve.

Forced Degradation Studies

To identify potential degradation products and assess the intrinsic stability of Vitamin K1, forced degradation studies should be performed. These studies involve subjecting the drug substance to stress conditions such as:

  • Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Exposure to elevated temperatures (e.g., 60-80 °C).

  • Photostability: Exposure to UV and visible light.

The resulting degradation products can then be analyzed using the methods described above to establish degradation pathways.

Conclusion

The quantitative analysis of Vitamin K1 and its degradation products is crucial for ensuring the quality, stability, and efficacy of pharmaceutical products and for understanding its metabolic fate. HPLC and LC-MS/MS are powerful tools for this purpose, offering high sensitivity and selectivity. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and validate analytical methods for Vitamin K1 and its key degradants. Further research is warranted to elucidate the formation and quantitative significance of other potential degradation products, such as this compound.

References

Troubleshooting & Optimization

Minimizing degradation of Vitamin K1 Hydroxide during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Vitamin K1 Hydroxide" is not a standard chemical name. It is likely that you are referring to Vitamin K1 (phylloquinone) or one of its related forms, such as the hydroquinone, which is an intermediate in its biological cycle. This guide focuses on minimizing the degradation of Vitamin K1 (phylloquinone) during sample preparation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Vitamin K1 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My Vitamin K1 recovery is consistently low. What are the most likely causes?

A1: Low recovery of Vitamin K1 is a common issue and is often due to its sensitivity to light, oxygen, and certain chemical conditions. The most significant factor is photodegradation. Vitamin K1 is extremely sensitive to daylight and fluorescent light, which can cause substantial degradation in a short period.[1][2] Other factors include oxidation, improper pH during extraction, and the use of incompatible solvents or storage containers.

Q2: I see unexpected peaks in my HPLC chromatogram. What could they be?

A2: Unexpected peaks are often degradation products of Vitamin K1. The primary degradation products include Vitamin K1 2,3-epoxide and menaquinone-4.[3] The presence of these peaks indicates that your sample may have been exposed to light or oxidizing conditions during preparation or storage.

Q3: What are the optimal storage conditions for my samples and standards to prevent degradation?

A3: To ensure the stability of Vitamin K1, samples and standards should be stored in amber or opaque containers to protect them from light.[2] For short-term storage, refrigeration at 4.9°C to 5.4°C is recommended.[4] For long-term storage, samples should be kept at -20°C or lower.[5] It is also advisable to minimize headspace in the storage vial to reduce exposure to oxygen.

Q4: How does pH affect the stability of Vitamin K1 during sample preparation?

A4: Vitamin K1 is more stable in a slightly acidic to neutral pH range. The optimal pH for Vitamin K1 stability in aqueous solutions has been found to be 6.2.[6] Strong alkaline conditions should be avoided as they can promote degradation.[7]

Q5: Can the type of solvent used in extraction affect Vitamin K1 stability?

A5: Yes, the choice of solvent is critical. Vitamin K1 is a fat-soluble vitamin and is readily soluble in non-polar organic solvents like hexane, ether, and chloroform. For extractions from biological matrices, hexane is commonly used.[5][8] It is important to use high-purity solvents and to be aware that some solvents can contain impurities that may promote degradation.

Troubleshooting Guides

Issue: Significant Vitamin K1 Loss After Sample Extraction
Potential Cause Troubleshooting Step Rationale
Photodegradation Work under amber or yellow light. Use amber-colored glassware and vials for all sample preparation steps. Wrap clear containers in aluminum foil.Vitamin K1 is highly susceptible to degradation upon exposure to UV and visible light.[1][2]
Oxidation De-gas solvents before use. Consider blanketing samples with an inert gas like nitrogen or argon during evaporation steps.Oxygen can lead to the formation of Vitamin K1 epoxide and other oxidation products.[3]
Inappropriate pH Ensure the pH of aqueous solutions is maintained between 6.0 and 7.0 during extraction.Vitamin K1 is most stable at a pH of around 6.2.[6]
Contaminated Solvents Use HPLC-grade or higher purity solvents. Filter solvents before use if necessary.Impurities in solvents can catalyze the degradation of Vitamin K1.
Issue: Poor Reproducibility Between Replicates
Potential Cause Troubleshooting Step Rationale
Inconsistent Light Exposure Standardize the duration and intensity of light exposure for all samples. Keep samples in a light-protected box as much as possible.Even minor differences in light exposure between samples can lead to variable degradation.[2]
Sample Heterogeneity Ensure thorough homogenization of the initial sample, especially for solid or semi-solid matrices.Inadequate homogenization can lead to non-uniform distribution of Vitamin K1 in the subsamples.
Incomplete Extraction Optimize the extraction solvent volume and the number of extraction steps. Use a validated extraction protocol.Incomplete extraction will result in variable and lower recovery rates.
Adsorption to Surfaces Use silanized glassware or polypropylene tubes to minimize adsorption of the non-polar Vitamin K1 molecule.Vitamin K1 may adsorb to active sites on glass surfaces, leading to losses.[9]

Data on Vitamin K1 Stability

The stability of Vitamin K1 is highly dependent on the storage conditions and the matrix.

Condition Matrix Stability/Degradation Reference
Daylight Exposure (2 days)Rapeseed and Safflower Oils87% and 94% reduction in content, respectively.[2]
Fluorescent Light (2 days)Rapeseed and Safflower Oils46% and 59% reduction in content, respectively.[2]
Heating (185-190°C for 40 mins)Vegetable OilsMaximum decrease of 15% in content.[1]
Refrigeration in Amber SyringeSterile Water for InjectionStable for 21 days.[4][9]
Refrigeration in Amber SyringeCherry SyrupStable for 24 hours.[4][9]

Experimental Protocols

Protocol 1: Light-Protected Extraction of Vitamin K1 from Human Serum

This protocol is designed to minimize photodegradation during the extraction process. All steps should be performed under amber or yellow light.

  • Sample Preparation:

    • To 500 µL of serum in an amber glass tube, add 10 µL of an internal standard (e.g., a structural analog of Vitamin K1 not present in the sample).[5]

    • Add 2 mL of ethanol to precipitate proteins.[5]

    • Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 4 mL of hexane to the tube.[5]

    • Shake vigorously for 5 minutes.[5]

    • Centrifuge at 3,500 x g for 10 minutes.[5]

    • Carefully transfer the upper hexane layer to a new amber tube.[5]

    • Repeat the extraction of the lower aqueous layer with another 4 mL of hexane.[5]

  • Evaporation and Reconstitution:

    • Combine the hexane extracts.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 150 µL) of the mobile phase used for HPLC analysis.[10]

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system.

Visualizations

cluster_Degradation Vitamin K1 Degradation Pathways VK1 Vitamin K1 (Phylloquinone) VK1_Epoxide Vitamin K1 2,3-Epoxide VK1->VK1_Epoxide Light, O₂ Other_Products Other Degradation Products VK1->Other_Products Strong Light, Heat

Caption: Major degradation pathways of Vitamin K1.

cluster_Workflow Recommended Sample Preparation Workflow Start Start: Serum/Plasma Sample Add_IS Add Internal Standard & Ethanol (Protein Precipitation) Start->Add_IS Vortex Vortex Add_IS->Vortex Add_Hexane Add Hexane (Liquid-Liquid Extraction) Vortex->Add_Hexane Shake_Centrifuge Shake & Centrifuge Add_Hexane->Shake_Centrifuge Collect_Supernatant Collect Hexane Layer Shake_Centrifuge->Collect_Supernatant Evaporate Evaporate under N₂ Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze

Caption: Workflow for Vitamin K1 extraction.

References

Addressing matrix effects in the LC-MS/MS analysis of Vitamin K1 Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for the LC-MS/MS analysis of Vitamin K1 Hydroxide. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Given that Vitamin K1 and its metabolites are lipophilic and often present at low concentrations in complex biological matrices like plasma or serum, they are particularly susceptible to interference from components like phospholipids.[3][4]

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[1] A SIL-IS, such as Vitamin K1-d7 or ¹³C₆-vitamin K1, has nearly identical chemical and physical properties to the analyte.[3][5] This means it will co-elute and experience similar degrees of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[1]

Q3: Can I use a different ionization technique to reduce matrix effects?

A3: While Electrospray Ionization (ESI) is commonly used, it is known to be susceptible to matrix effects, especially from phospholipids.[4] Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a viable alternative to mitigate these effects.[2] However, the sensitivity of APCI may be lower for certain analytes.[6] It is recommended to evaluate both ionization techniques during method development to determine the optimal choice for this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions:

CauseRecommended Solution
Column Contamination Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[7][8]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.[7]
Secondary Interactions with Silica Add a buffer, such as ammonium formate or ammonium acetate, to the mobile phase to minimize interactions with active sites on the silica surface of the column.[7]
Column Void A void in the column packing can lead to split peaks. This can occur if the mobile phase pH is too high (e.g., >7), causing silica to dissolve. Consider using a more robust column type if operating at a higher pH.[8]
Issue 2: Low Signal Intensity or Loss of Sensitivity

Possible Causes & Solutions:

CauseRecommended Solution
Significant Ion Suppression Improve sample clean-up to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[9]
Suboptimal MS/MS Parameters Optimize the mass spectrometric conditions for this compound, including collision energy and SRM transitions.[10]
Analyte Degradation Vitamin K1 is known to be sensitive to light.[11] Protect samples from light during collection, processing, and storage. Also, assess the stability of this compound under your experimental conditions.
Incorrect Mobile Phase Composition Ensure mobile phases are prepared correctly and are of high purity (LC-MS grade).[7] The addition of additives like ammonium fluoride or ammonium acetate can sometimes improve ionization efficiency.[5][11]
Issue 3: High Variability in Results (Poor Precision)

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Matrix Effects Implement the use of a stable isotope-labeled internal standard (e.g., a deuterated form of this compound if available, or a close structural analog like Vitamin K1-d7). This is the most reliable way to correct for sample-to-sample variations in matrix effects.[5]
Inconsistent Sample Preparation Automate sample preparation steps where possible to minimize human error. Ensure thorough mixing and consistent timing for all extraction and evaporation steps.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a common starting point for the extraction of Vitamin K compounds from serum or plasma.

  • To 500 µL of serum/plasma sample, add 50 µL of the internal standard solution (e.g., Vitamin K1-d7 at 100 ng/mL in methanol).

  • Add 1.5 mL of ethanol and vortex for 1 minute to precipitate proteins.[12]

  • Add 4 mL of hexane, vortex for 1 minute, and then centrifuge for 10 minutes at approximately 3700 x g.[12][13]

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[12]

  • Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., a mixture of water and methanol).[3][12]

  • Transfer the reconstituted sample to an autosampler vial for injection.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol offers a more thorough clean-up compared to LLE and can be particularly effective at removing phospholipids.

  • Precondition an appropriate SPE cartridge (e.g., a phospholipid removal plate or a C18 cartridge) according to the manufacturer's instructions.

  • To a 500 µL aliquot of the sample, add 5 µL of the internal standard solution.[3]

  • Add 1.5 mL of acetonitrile, vortex for 20 seconds, and centrifuge for 10 minutes at approximately 4300 rpm.[3]

  • Load the supernatant onto the preconditioned SPE plate.[3]

  • Apply a vacuum to collect the eluate.[3]

  • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.[3]

  • Reconstitute the dried extract with 100 µL of the initial mobile phase.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (e.g., Vitamin K1-d7) Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (e.g., C18 Column) Reconstitution->LC_Separation Ionization Ionization (e.g., ESI, APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (SRM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic Start Problem Encountered (e.g., Poor Peak Shape, Low Signal) Check_Chroma Review Chromatograms Start->Check_Chroma Peak_Shape Poor Peak Shape? Check_Chroma->Peak_Shape Signal_Issue Low Signal/Variability? Peak_Shape->Signal_Issue No Tailing Tailing Peaks? Peak_Shape->Tailing Yes Check_IS Review Internal Standard Response Signal_Issue->Check_IS Yes Broad Broad Peaks? Tailing->Broad No Sol_Tailing Optimize Mobile Phase (e.g., add buffer) Tailing->Sol_Tailing Yes Split Split Peaks? Broad->Split No Sol_Broad Check Injection Solvent & Column Contamination Broad->Sol_Broad Yes Sol_Split Check for Column Void & Frit Blockage Split->Sol_Split Yes IS_OK IS Response Stable? Check_IS->IS_OK Sol_IS_Varies Improve Sample Clean-up (e.g., switch to SPE) IS_OK->Sol_IS_Varies No Sol_IS_OK Optimize MS Parameters & Check for Analyte Degradation IS_OK->Sol_IS_OK Yes

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Improving the sensitivity and limit of detection for Vitamin K1 metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Vitamin K1 and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and limit of detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for Vitamin K1 metabolite analysis?

A1: The primary challenges stem from the inherent properties of Vitamin K1 and its metabolites, as well as the complexity of biological matrices. These include:

  • Low Physiological Concentrations: Vitamin K1 circulates at very low levels in plasma and serum (typically ng/mL), demanding highly sensitive analytical methods.[1][2]

  • Hydrophobic Nature: As a fat-soluble vitamin, Vitamin K1 is highly lipophilic, which can lead to poor ionization in mass spectrometry and non-specific binding to labware during sample preparation.[1][3]

  • Matrix Effects: Lipids and other endogenous components in biological samples can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which affects accuracy and sensitivity.[1][2]

  • Analyte Stability: Vitamin K1 is sensitive to light and can degrade, leading to inaccurate quantification if samples are not handled properly.[4]

Q2: Which analytical techniques are most suitable for sensitive Vitamin K1 analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of Vitamin K1 and its metabolites.[5][6] Other techniques include:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This method can offer high sensitivity, especially after post-column reduction of Vitamin K1 to its fluorescent hydroquinone form.[7][8]

  • Ultra-Performance Liquid Chromatography (UPLC-MS/MS): This offers faster analysis times and improved chromatographic resolution compared to conventional HPLC-MS/MS.[1]

Q3: How can I improve the extraction efficiency of Vitamin K1 from my samples?

A3: A robust sample preparation protocol is critical for good recovery and sensitivity. Common and effective extraction techniques include:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up samples and concentrating the analyte of interest. Reversed-phase SPE cartridges are commonly used.[5][9]

  • Liquid-Liquid Extraction (LLE): LLE is effective for separating hydrophobic compounds like Vitamin K1 from aqueous matrices. Common solvents include hexane and cyclohexane.[5][9]

  • Protein Precipitation (PP): This is a simpler and faster method, often used as an initial clean-up step before LLE or SPE.[5]

Combining these techniques, for instance, protein precipitation followed by SPE, can provide a cleaner extract and improve sensitivity.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Vitamin K1 and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction and recovery of the analyte. 2. Ion suppression from matrix components. 3. Suboptimal LC-MS/MS parameters. 4. Analyte degradation.1. Optimize the sample preparation method. Consider a combination of LLE and SPE for cleaner extracts. Use a stable isotope-labeled internal standard to correct for recovery losses.[1][9] 2. Improve sample cleanup. Use a more rigorous SPE protocol or a phospholipid removal plate.[2] Dilute the sample extract if possible. 3. Optimize MS parameters (e.g., ionization source, collision energy). Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for non-polar compounds like Vitamin K1 compared to Electrospray Ionization (ESI).[11] Select a high-efficiency HPLC column, such as a core-shell column, to improve peak shape and signal-to-noise ratio.[3][6] 4. Protect samples from light during all stages of collection, storage, and preparation.[4]
High Background Noise 1. Contamination from solvents, reagents, or labware. 2. Incomplete removal of interfering matrix components.1. Use high-purity solvents and reagents. Thoroughly clean all glassware and use low-binding plasticware. 2. Enhance the sample cleanup procedure. A multi-step extraction protocol (e.g., PP followed by SPE) can be beneficial.[10]
Poor Peak Shape (e.g., tailing, fronting) 1. Column overload. 2. Incompatible injection solvent with the mobile phase. 3. Secondary interactions with the stationary phase.1. Reduce the injection volume or dilute the sample. 2. Ensure the final reconstitution solvent is similar in composition to the initial mobile phase. 3. Use a column with a different stationary phase chemistry (e.g., PFP instead of C18) to minimize secondary interactions.[1]
Inconsistent Results / Poor Reproducibility 1. Variability in sample preparation. 2. Instrument instability. 3. Inconsistent handling of internal standard.1. Automate the sample preparation process if possible. Ensure consistent timing and technique for each step. 2. Perform regular instrument calibration and maintenance. Monitor system suitability throughout the analytical run. 3. Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.[1]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved by various published methods for Vitamin K1 analysis.

Analytical MethodMatrixLODLOQReference
UPLC-MS/MSSerum-0.05 ng/mL[1]
LC-MS/MSPlasma-0.10 ng/mL[2]
LC-MS/MSFood0.05 µg/kg0.16 µg/kg[12]
HPLC-FLDSerum-0.03 ng/mL[7]
LC-MS/MSSerum14 ng/L-[5]
UPC2Standard Solution-0.06 µg/mL (cis-K1), 0.06 µg/mL (trans-K1)[13]
Online SPE-LC-MS/MSSerum-0.05 nmol/L[4]

Experimental Protocols

Protocol 1: UPLC-MS/MS for Vitamin K1 in Serum

This protocol is based on a method with a reported LOQ of 0.05 ng/mL.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of serum, add 600 µL of ethanol containing a stable isotope-labeled internal standard (e.g., ¹³C₆-vitamin K1).

  • Vortex to mix and then centrifuge to precipitate proteins.

  • Load the supernatant onto a solid-phase extraction (SPE) plate (e.g., Oasis PRiME HLB µElution Plate).

  • Wash the SPE plate to remove interferences.

  • Elute the analyte with heptane.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the extract in a methanol/water solution.

2. UPLC Conditions:

  • LC System: ACQUITY UPLC I-Class FTN

  • Column: ACQUITY UPLC HSS PFP

  • Mobile Phase: A gradient of water and methanol containing ammonium fluoride.

  • Run Time: Approximately 3.7 minutes.

3. MS/MS Conditions:

  • Mass Spectrometer: Xevo TQ-S micro Tandem Quadrupole

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Vitamin K1 and its internal standard.

Protocol 2: LC-MS/MS for Vitamin K1 and K2 in Plasma

This protocol is a rapid method with a 4-minute chromatographic analysis time.[2]

1. Sample Preparation (Phospholipid Removal):

  • To a 500 µL aliquot of plasma, add 5 µL of an internal standard solution (containing deuterated Vitamin K1, MK4, and MK7).

  • Add 1.5 mL of acetonitrile and vortex for 20 seconds.

  • Centrifuge for 10 minutes at 4300 rpm.

  • Load the supernatant onto a phospholipid removal 96-well plate.

  • Apply vacuum to collect the eluate.

  • Evaporate the eluate to dryness at 50 °C under nitrogen.

  • Reconstitute the dried extract with 100 μL of 15:85 water:methanol.

2. LC-MS/MS Conditions:

  • Column: Raptor Biphenyl

  • Analysis Time: 4 minutes.

  • Detection: Sensitive MS/MS detection.

Visualizations

Experimental_Workflow_UPLC_MSMS cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample (200 µL) is Add Internal Standard in Ethanol serum->is precipitate Protein Precipitation & Centrifugation is->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe elute Elution with Heptane spe->elute dry Dry Down elute->dry reconstitute Reconstitution dry->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms result Data Analysis msms->result

Caption: UPLC-MS/MS Experimental Workflow for Vitamin K1 Analysis.

Troubleshooting_Logic start Low Signal Intensity? check_recovery Check Analyte Recovery start->check_recovery Yes good_signal Signal is Adequate start->good_signal No optimize_prep Optimize Sample Prep (e.g., different SPE, LLE) check_recovery->optimize_prep Low check_matrix Investigate Matrix Effects check_recovery->check_matrix Good improve_cleanup Improve Sample Cleanup (e.g., phospholipid removal) check_matrix->improve_cleanup Suppression Observed check_lc Evaluate Chromatography check_matrix->check_lc No Significant Effects optimize_ms Optimize MS Parameters (e.g., source, voltages) check_lc->optimize_ms Good Peak Shape change_column Test Different Column Chemistry check_lc->change_column Poor Peak Shape

Caption: Troubleshooting Logic for Low Signal Intensity Issues.

References

Common interferences in the chromatographic analysis of Vitamin K compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common interferences in the chromatographic analysis of Vitamin K compounds. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of Vitamin K.

Problem: Poor Peak Shape or Tailing

  • Possible Cause: Active sites on the column interacting with the analyte.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol groups on the column.

    • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity and reduced interaction with basic compounds.[1]

    • Sample pH: Adjust the pH of the sample and mobile phase to ensure the analyte is in a single ionic form.

Problem: Inconsistent Retention Times

  • Possible Cause: Inadequate column equilibration or changes in mobile phase composition.

  • Solution:

    • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run. For normal-phase chromatography, equilibration times can be significantly longer than for reversed-phase.

    • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is well-mixed and degassed to prevent bubble formation.

    • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times, especially for isomer separations.[2]

Problem: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Ion suppression in LC-MS/MS, inadequate fluorescence derivatization, or low analyte concentration.

  • Solution:

    • Sample Preparation: Implement a robust sample cleanup procedure to remove interfering matrix components like phospholipids. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.[3][4]

    • Ionization Source: In LC-MS/MS, consider using Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to ion suppression from complex matrices compared to Electrospray Ionization (ESI).

    • Fluorescence Detection: For HPLC with fluorescence detection, ensure the post-column reduction of Vitamin K to its fluorescent hydroquinone form is efficient. Check the zinc reactor and the reaction conditions.[5][6]

Problem: Co-elution of Isomers (e.g., cis/trans Vitamin K1)

  • Possible Cause: Insufficient chromatographic resolution.

  • Solution:

    • Column Selection: Utilize a column with high shape selectivity, such as a C30 stationary phase, which is specifically designed for separating long-chain, structurally related isomers.[2]

    • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to enhance the separation of the isomers.

    • Temperature Optimization: Lowering the column temperature can sometimes improve the resolution of cis/trans isomers.[2]

    • Alternative Chromatography: Consider UltraPerformance Convergence Chromatography (UPC²) which can provide rapid and efficient separation of Vitamin K isomers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Vitamin K analysis?

A1: The most common interferences in Vitamin K analysis are:

  • Matrix Effects: Endogenous components in the sample matrix, particularly lipids and phospholipids in biological samples, can cause significant ion suppression or enhancement in LC-MS/MS analysis.[1]

  • Co-eluting Compounds: Other fat-soluble vitamins (A, D, E) and structurally similar compounds can co-elute with Vitamin K analogs, leading to inaccurate quantification.

  • Isomeric Interferences: Different isomers of Vitamin K (e.g., cis and trans forms of Vitamin K1) can be difficult to separate and may interfere with each other's quantification if not adequately resolved.[2][7]

  • Contamination: Contamination from labware, solvents, or reagents can introduce interfering peaks into the chromatogram.

Q2: How can I minimize matrix effects from phospholipids in my plasma samples?

A2: To minimize phospholipid-based matrix effects, a thorough sample preparation is crucial. Here are some effective strategies:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing phospholipids and other interfering substances from plasma samples. Silica-based or polymer-based SPE cartridges can be used.[3]

  • Liquid-Liquid Extraction (LLE): LLE with a non-polar solvent like hexane can effectively extract the lipophilic Vitamin K compounds while leaving behind more polar interfering substances.[3]

  • Protein Precipitation (PPT): While a simple method, PPT alone is often insufficient to remove all phospholipids. It is best used in combination with another technique like SPE or LLE.

  • Phospholipid Removal Plates: Specialized 96-well plates are available that specifically target and remove phospholipids from the sample extract.

Q3: What type of HPLC column is best for separating Vitamin K isomers?

A3: For the separation of Vitamin K isomers, particularly the cis and trans forms of Vitamin K1, a column with high shape selectivity is recommended. A C30 reversed-phase column is often the best choice as its long alkyl chains provide the necessary steric interactions to resolve these structurally similar molecules.[2] Standard C18 columns may not provide adequate resolution.

Q4: When should I use fluorescence detection versus mass spectrometry for Vitamin K analysis?

A4: The choice between fluorescence detection (FLD) and mass spectrometry (MS) depends on the specific requirements of your analysis:

  • HPLC with Fluorescence Detection (HPLC-FLD):

    • Advantages: Cost-effective, robust, and can be very sensitive after post-column reduction of Vitamin K to its fluorescent form.[5][6]

    • Disadvantages: Requires a post-column reactor, which adds complexity to the system. It may also be less specific than MS and more susceptible to interferences from other fluorescent compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Advantages: Highly sensitive and specific, allowing for the simultaneous quantification of multiple Vitamin K analogs and their metabolites. It is considered the gold standard for Vitamin K analysis.[8][9]

    • Disadvantages: More expensive instrumentation and can be prone to matrix effects, requiring meticulous sample preparation.[1]

Q5: Can other fat-soluble vitamins interfere with Vitamin K analysis?

A5: Yes, other fat-soluble vitamins such as Vitamin A (retinol and its esters) and Vitamin E (tocopherols) can potentially interfere with Vitamin K analysis. Due to their similar lipophilic nature, they may have similar retention characteristics on reversed-phase columns and can co-elute with Vitamin K compounds, especially if the chromatographic separation is not optimized. Using a highly selective method like LC-MS/MS with specific parent and product ion transitions can help to minimize these interferences.

Data and Protocols

Quantitative Data

Table 1: Typical Retention Times of Vitamin K Analogs in Reversed-Phase HPLC

CompoundRetention Time (min)Chromatographic Conditions
Vitamin K2 (MK-4)4.2C18 column, isocratic elution with methanol/water
Vitamin K1 (phylloquinone)7.0C18 column, isocratic elution with methanol/water
Vitamin K2 (MK-7)14.1C18 column, isocratic elution with methanol/water
Internal Standard6.1C18 column, isocratic elution with methanol/water

Source: Adapted from a study on the determination of vitamins K1, MK-4, and MK-7 in human serum.[5]

Table 2: Impact of Sample Preparation on Vitamin K1 Recovery

Sample Preparation MethodMean Recovery (%)Coefficient of Variation (%)
Solid-Phase Extraction (SPE)1056.1
Liquid-Liquid Extraction (LLE) followed by SPE84.98.6

Source: Compiled from studies on Vitamin K1 analysis in human serum.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Vitamin K from Human Serum

This protocol describes a common method for extracting Vitamin K from serum samples prior to HPLC analysis.

Materials:

  • Serum sample (0.5 mL)

  • Internal standard solution

  • Ethanol

  • n-Hexane

  • Silica SPE cartridge

  • Diethyl ether

  • Nitrogen gas supply

  • Isopropanol

Procedure:

  • To 0.5 mL of serum, add the internal standard.

  • Add 2 mL of ethanol to precipitate proteins and vortex for 30 seconds.

  • Add 4 mL of n-hexane, vortex vigorously, and centrifuge to separate the layers.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction on the lower layer and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 2 mL of n-hexane.

  • SPE Cleanup: a. Condition a silica SPE cartridge with 3 x 3 mL of n-hexane. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with 3 x 3 mL of n-hexane. d. Elute the Vitamin K fraction with 3 x 3 mL of a diethyl ether:hexane (3:97 v/v) solution.[5]

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in a suitable volume of isopropanol (e.g., 100 µL) for injection into the HPLC system.[5]

Protocol 2: HPLC with Post-Column Reduction and Fluorescence Detection

This protocol outlines the setup for analyzing Vitamin K using HPLC with fluorescence detection.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Post-column reactor filled with zinc particles

  • Fluorescence detector

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 98:2 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 50 µL.

  • Fluorescence Detection: Excitation at 246 nm and emission at 430 nm.[5]

Post-Column Reduction:

  • The eluent from the HPLC column is passed through a reactor containing zinc particles.

  • The zinc reduces the quinone form of Vitamin K to its highly fluorescent hydroquinone form.

  • The reduced Vitamin K then flows into the fluorescence detector for quantification.

Visualizations

TroubleshootingWorkflow start Chromatographic Issue (e.g., Poor Peak Shape, Low Signal) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_hplc_conditions Review HPLC/UPLC-MS Conditions start->check_hplc_conditions is_matrix_complex Is the sample matrix complex (e.g., plasma, tissue)? check_sample_prep->is_matrix_complex is_isomer_separation Isomer separation issue? check_hplc_conditions->is_isomer_separation optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) is_matrix_complex->optimize_cleanup Yes use_istd Use a stable isotope-labeled internal standard is_matrix_complex->use_istd No optimize_cleanup->use_istd solution Problem Resolved use_istd->solution optimize_column Use C30 column or optimize temperature is_isomer_separation->optimize_column Yes check_mobile_phase Check mobile phase (composition, pH, degassing) is_isomer_separation->check_mobile_phase No optimize_column->solution check_column Check column performance (equilibration, age) check_mobile_phase->check_column check_detector Check detector settings (e.g., fluorescence wavelengths, MS parameters) check_column->check_detector check_detector->solution

Caption: Troubleshooting workflow for common chromatographic issues.

SamplePrepDecisionTree start Start: Sample Matrix matrix_type What is the sample matrix? start->matrix_type plasma_serum Plasma / Serum matrix_type->plasma_serum Biological Fluid food_supplement Food / Dietary Supplement matrix_type->food_supplement Other ppt Protein Precipitation (PPT) plasma_serum->ppt lle Liquid-Liquid Extraction (LLE) food_supplement->lle is_sufficient_cleanup Is cleanup sufficient? ppt->is_sufficient_cleanup spe Solid-Phase Extraction (SPE) lle->spe analysis Proceed to Chromatographic Analysis spe->analysis combine_methods Combine PPT with SPE or LLE is_sufficient_cleanup->combine_methods No is_sufficient_cleanup->analysis Yes combine_methods->spe

Caption: Decision tree for selecting a sample preparation method.

References

Optimizing mobile phase for the separation of Vitamin K1 isomers and derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Vitamin K1 isomers and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Vitamin K1 isomers?

The main challenge lies in resolving the cis- and trans-isomers of Vitamin K1 (phylloquinone).[1][2] The trans-isomer is the biologically active form, while the cis-isomer is considered inactive.[2][3] Synthetic Vitamin K1 used in supplements can contain significant amounts of the cis form, making their separation crucial for accurate nutritional and pharmaceutical assessment.[3]

Q2: Which chromatographic technique is best for separating Vitamin K1 isomers: Normal Phase (NP), Reversed Phase (RP), or Supercritical Fluid Chromatography (SFC)?

The choice depends on your specific requirements for speed, resolution, and available equipment.

  • Normal Phase HPLC (NP-HPLC) is a well-established technique and is the basis for methods in the European Pharmacopoeia.[4] It provides good separation of cis/trans isomers and the trans-epoxy derivative using silica columns and nonpolar mobile phases.

  • Reversed Phase HPLC (RP-HPLC) is also commonly used. For isomer separation, specialized columns like C30 offer superior shape selectivity compared to standard C18 columns, which may fail to resolve the isomers.[5]

  • Supercritical Fluid Chromatography (SFC) , often referred to as UltraPerformance Convergence Chromatography (UPC²), is a modern alternative that offers significantly faster separations (e.g., under 4 minutes) with reduced organic solvent consumption.[1][3] It uses compressed CO2 as the primary mobile phase.[1][2]

Q3: Why is column equilibration so critical in Normal Phase HPLC for Vitamin K1?

In NP-HPLC, the stationary phase (silica) is highly sensitive to polar impurities, especially water, in the mobile phase.[4] Inadequate equilibration can lead to unstable retention times, variable peak areas, and even reversal of elution order for different Vitamin K1 derivatives.[4] It is recommended to flush the column for an extended period (e.g., 2 hours, or about twenty column volumes) to achieve stable, reproducible results.

Q4: Can I use a standard C18 column for Vitamin K1 isomer separation?

Standard C18 columns often fail to provide the necessary shape selectivity to resolve the structural isomers of Vitamin K1.[5] For reversed-phase separations, a C30 stationary phase is ideal as it is specifically designed to offer enhanced selectivity for hydrophobic, long-chain, structurally related isomers.[2][5]

Troubleshooting Guides

Normal Phase (NP) HPLC
IssuePossible CauseSuggested Solution
Poor Resolution Between cis/trans Isomers 1. Incorrect mobile phase composition. 2. Inappropriate silica column. 3. Column is not properly equilibrated.1. Optimize the ratio of polar modifiers (e.g., diisopropylether, octanol) in the nonpolar solvent (e.g., heptane). A typical mobile phase is heptane/diisopropylether/octanol (1000:3.3:0.67 v/v). 2. Different silica packings exhibit different selectivities. If resolution is insufficient, test a column from a different manufacturer or with different silica properties. 3. Ensure the column is equilibrated for at least 2 hours or ~20 column volumes with the mobile phase.
Shifting Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase water content. 3. Temperature fluctuations.1. Flush the column with the mobile phase for a longer duration before starting the analysis. 2. NP-LC is very sensitive to water. Prepare fresh mobile phase and consider pre-saturating a portion of the heptane with water to speed up equilibration.[4] 3. Use a column thermostat to maintain a constant temperature (e.g., 22 °C).
Reversed Elution Order Insufficient column equilibration time.This can occur if a column that has been resting is only equilibrated for a short period (e.g., 30 minutes). Always perform a full equilibration before analysis.
Reversed Phase (RP) HPLC
IssuePossible CauseSuggested Solution
Co-elution of cis and trans Isomers 1. Using a standard C18 column. 2. Sub-optimal mobile phase or temperature.1. Switch to a C30 column, which offers superior shape selectivity for these isomers.[5] 2. Optimize the mobile phase; a common starting point is 98% methanol and 2% water.[5] Adjusting the temperature can also control resolution; for some C30 columns, lower temperatures (~15-20 °C) improve separation.[5][6]
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Ensure the mobile phase is properly prepared. Adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape for related compounds.[7]
Ion Suppression in LC-MS Co-elution with matrix components like phospholipids.Ensure sufficient chromatographic resolution between the analytes and matrix interferences.[8] A simple protein precipitation followed by extraction may not be selective enough, requiring robust chromatography.[8]
Supercritical Fluid Chromatography (SFC/UPC²)
IssuePossible CauseSuggested Solution
Inadequate Separation of cis/trans isomers Incorrect concentration of the co-solvent (modifier) during the initial isocratic hold.The baseline separation of the critical cis/trans pair is highly dependent on the precise delivery of the co-solvent.[1] An initial isocratic hold at a low percentage (e.g., 0.5%) of the organic modifier is often necessary before starting the gradient.[1]
Long Run Times Non-optimized gradient.After the initial isocratic hold for separating the critical pair, a generic gradient (e.g., ramping to 20% co-solvent) can be used to elute other derivatives like MK-4.[1] This gradient can be modified depending on the specific Vitamin K2 homologues of interest.[1]
Poor Repeatability Fluctuations in backpressure or temperature.Maintain a constant backpressure (e.g., 1500 psi) and column temperature (e.g., 50 °C) for reproducible results.[1]

Quantitative Data Summary

TechniqueColumnMobile PhaseKey Separation Parameters
NP-HPLC Hypersil Silica (5 µm, 250 x 4.6 mm)Heptane / diisopropylether / octanol (1000:3.3:0.67 v/v)Flow: 0.4 mL/min. Sufficient resolution was achieved for quantification of cis-K1, trans-K1, and trans-epoxy-K1.
RP-HPLC Acclaim C30 (3 µm, 3.0 x 150 mm)98% Methanol, 2% D.I. WaterTemp: 20 °C. Successfully resolved photo-isomers of Vitamin K1 and K2, which co-eluted on a C18 column under the same conditions.[5]
SFC/UPC² ACQUITY UPC² HSS C18 SB (1.8 µm, 3.0 x 100 mm)A: Compressed CO₂ B: Acetonitrile/Methanol (50/50 v/v)Gradient: 0.5% B for 2 min, then ramp to 20% B. Resolution between cis-K1 and trans-K1 was 1.7.[1] The total run time was under 4 minutes.[1]

Experimental Protocols

Protocol 1: NP-HPLC Separation of Vitamin K1 Isomers and Epoxy-Derivative

This protocol is adapted from official pharmacopoeia methods for determining cis/trans isomers and the trans-epoxy modification of Vitamin K1.

  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Column: Hypersil Silica, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Prepare a mixture of n-heptane, diisopropylether, and n-octanol in a ratio of 1000:3.3:0.67 (v/v/v).

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min for at least 2 hours before the first injection. This is critical for reproducible results.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Ambient (approx. 22 °C).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve Vitamin K1 standard in the mobile phase to a final concentration of approximately 70 µg/mL for the combined isomers.

Protocol 2: RP-HPLC Separation of Vitamin K1 and K2 Isomers

This protocol uses a C30 column to achieve high shape selectivity.

  • Instrumentation: Standard HPLC system with a UV detector and column thermostat.[5]

  • Column: Acclaim C30, 3 µm, 3.0 x 150 mm.[5]

  • Mobile Phase: 98% Methanol, 2% D.I. Water.[5]

  • Flow Rate: 0.65 mL/min.[5]

  • Column Temperature: 20 °C. Note: Selectivity is temperature-dependent; lower temperatures improve resolution.[5][6]

  • Detection: UV at 250 nm.[5]

  • Sample Preparation: Dissolve samples in acetonitrile. To generate isomers for method development, a standard solution can be exposed to UV light for 20 minutes.[5]

Protocol 3: High-Speed SFC/UPC² Separation of Vitamin K1 Isomers and MK-4

This protocol provides a rapid separation in under four minutes.[1]

  • Instrumentation: ACQUITY UPC² System with a PDA Detector.[1]

  • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm.[1]

  • Mobile Phase:

    • Phase A: Compressed CO₂[1]

    • Phase B: Acetonitrile/Methanol (50/50 v/v)[1]

  • Flow Rate: 3.0 mL/min.[1]

  • Column Temperature: 50 °C.[1]

  • Backpressure: 1500 psi.[1]

  • Gradient Program:

    • Hold at 0.5% B for 2.0 minutes (critical for cis/trans separation).[1]

    • Linear ramp to 20% B over 1.5 minutes.[1]

    • Hold at 20% B for 0.5 minutes.[1]

  • Detection: UV at 243 nm.[1]

Visualizations

G cluster_input Inputs cluster_decision Method Selection Logic Requirement Separation Goal (e.g., Isomers, Derivatives) D1 Need Speed & Low Solvent Use? Requirement->D1 Equipment Available Equipment (HPLC, UPC²) Equipment->D1 D2 Established Method Required? D1->D2 No SFC Choose SFC / UPC² D1->SFC Yes NP_HPLC Choose Normal Phase (NP) HPLC D2->NP_HPLC Yes (Pharmacopoeia) RP_HPLC Choose Reversed Phase (RP) HPLC (with C30 Column) D2->RP_HPLC No G cluster_workflow General Analytical Workflow SamplePrep 1. Sample Preparation (Extraction / Dilution) Equilibration 2. System & Column Equilibration SamplePrep->Equilibration Injection 3. Sample Injection Equilibration->Injection Separation 4. Chromatographic Separation Injection->Separation Detection 5. UV or MS Detection Separation->Detection Analysis 6. Data Analysis (Quantification) Detection->Analysis G cluster_troubleshooting NP-HPLC Troubleshooting: Unstable Retention Start Symptom: Shifting Retention Times or Poor Reproducibility CheckEquil Was the column equilibrated for ~20 column volumes? Start->CheckEquil CheckWater Is mobile phase fresh? Consider water saturation. CheckEquil->CheckWater Yes Sol_Equil Action: Increase equilibration time. CheckEquil->Sol_Equil No CheckTemp Is column temperature stable? CheckWater->CheckTemp Yes Sol_Water Action: Prepare fresh mobile phase. CheckWater->Sol_Water No Sol_Temp Action: Use a column oven. CheckTemp->Sol_Temp No End Problem Resolved CheckTemp->End Yes Sol_Equil->End Sol_Water->End Sol_Temp->End

References

Technical Support Center: Optimal Separation of Vitamin K1 and its Oxidation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Vitamin K1 and its oxidation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for separating Vitamin K1 and its primary oxidation product, Vitamin K1 2,3-epoxide?

For robust separation of Vitamin K1 and Vitamin K1 2,3-epoxide, a normal-phase HPLC method is a reliable starting point. This approach effectively separates the cis and trans isomers of Vitamin K1 from the trans-epoxy form. A silica-based column is typically employed for this purpose.

Q2: Can reversed-phase HPLC be used for this separation?

Yes, reversed-phase HPLC (RP-HPLC) is a common and effective technique. While standard C18 columns can be used, C30 columns are often recommended as they provide superior shape selectivity for resolving structurally similar isomers of Vitamin K1 and its photo-isomers.[1] For enhanced efficiency and sharper peaks, consider using a core-shell C18 column over a traditional fully porous one.[2] Atypical fluorinated reversed-phase columns have also demonstrated good performance in separating Vitamin K1 and its metabolites.[3]

Q3: What are the advantages of using UHPLC or UPC2 for Vitamin K1 analysis?

Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Convergence Chromatography (UPC²) can significantly reduce analysis time. A UPC² method, for instance, can separate Vitamin K1 isomers and menaquinone-4 (MK-4) in under three minutes, a significant improvement over the typical 20-minute run times of some traditional HPLC methods.[4] These techniques often utilize sub-2-micron particle columns to achieve high separation efficiency and speed.[4][5]

Q4: What detection methods are most suitable for Vitamin K1 and its oxidation products?

Several detection methods can be employed, each with its own advantages:

  • UV Detection: A straightforward and widely accessible method.[6][7]

  • Fluorescence Detection: This method offers high sensitivity, especially when coupled with post-column reduction of the quinone form of Vitamin K1 to its fluorescent hydroquinone form.[6][8][9][10]

  • Mass Spectrometry (LC-MS/MS): Provides high selectivity and sensitivity, making it ideal for complex matrices and low concentration samples.[3][7][11]

Troubleshooting Guides

Issue 1: Poor resolution between Vitamin K1 isomers and Vitamin K1 epoxide.

  • Logical Troubleshooting Flow:

    Start Poor Resolution Column Column Choice Start->Column Evaluate MobilePhase Mobile Phase Optimization Column->MobilePhase If C30/Silica already in use End Resolution Improved Column->End Switch to C30 (RP) or Silica (NP) Temp Temperature Control MobilePhase->Temp Adjust modifier concentration MobilePhase->End Optimize solvent ratio Equilibration Column Equilibration Temp->Equilibration If NP method Temp->End Optimize temperature (e.g., 15-20°C for some methods) Equilibration->End Ensure sufficient equilibration time (can be >2 hours for NP)

    Caption: Troubleshooting workflow for poor peak resolution.

  • Detailed Steps:

    • Column Selection: If using a standard C18 column, consider switching to a C30 column for reversed-phase methods due to its enhanced shape selectivity for these compounds.[1] For normal-phase methods, ensure you are using a quality silica column.

    • Mobile Phase Composition: In normal-phase chromatography, slight adjustments to the polar modifiers in the heptane mobile phase can significantly impact selectivity. For reversed-phase, altering the organic solvent ratio or using a different organic solvent (e.g., acetonitrile vs. methanol) can improve resolution.[1]

    • Temperature: The separation of Vitamin K1 isomers can be temperature-dependent. For some methods, optimal resolution is achieved at sub-ambient temperatures, for example around 15°C.[12]

    • Column Equilibration (Normal-Phase): Normal-phase chromatography on silica columns may require extended equilibration times, sometimes exceeding two hours. Inadequate equilibration can lead to inconsistent retention times and poor resolution.

Issue 2: Co-elution of analytes with matrix components.

  • Experimental Workflow for Sample Preparation:

    Start Biological Sample (e.g., Plasma, Serum) LLE Liquid-Liquid Extraction (LLE) (e.g., with Hexane) Start->LLE SPE Solid-Phase Extraction (SPE) (e.g., Silica or C18 cartridge) LLE->SPE Further Purification Evaporation Evaporation of Solvent SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC/UHPLC Analysis Reconstitution->Analysis

    Caption: A typical sample preparation workflow to minimize matrix effects.

  • Detailed Steps:

    • Sample Pre-treatment: For complex matrices like plasma or food samples, a thorough sample clean-up is crucial. This often involves liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE).[9][13][14]

    • Extraction Solvents: Hexane is commonly used for the initial extraction of these lipophilic compounds.[8][11]

    • SPE Cartridges: Both silica and C18 SPE cartridges can be effective for sample clean-up, depending on the subsequent chromatographic method.[9]

Issue 3: Low signal intensity or sensitivity.

  • Detailed Steps:

    • Detector Choice: For trace-level analysis, fluorescence detection after post-column zinc reduction is generally more sensitive than UV detection.[6][8] LC-MS/MS offers the highest sensitivity and selectivity.[7][11]

    • Sample Concentration: After extraction, ensure the sample is reconstituted in the smallest appropriate volume of mobile phase to concentrate the analytes before injection.

    • Injection Volume: If possible, increase the injection volume, but be mindful of potential peak broadening.

    • Post-Column Reduction: When using fluorescence detection, ensure the post-column zinc reactor is functioning correctly to efficiently convert the vitamin K quinones to their fluorescent hydroquinone forms.[10][13]

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Vitamin K1 Isomers and Epoxide

This method is adapted from methodologies described for the separation of Vitamin K1 isomers and its trans-epoxy modification.

  • Column: Hypersil Silica, 5 µm

  • Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropyl ether and octanol). The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Note: Extensive column equilibration is critical for reproducible results.

Protocol 2: Reversed-Phase HPLC using a C30 Column

This protocol is based on the enhanced selectivity of C30 phases for hydrophobic isomers.[1]

  • Column: Acclaim C30, 3 µm, 3.0 x 150 mm

  • Mobile Phase: 98% Methanol, 2% Deionized Water

  • Flow Rate: 0.65 mL/min

  • Temperature: 20°C

  • Detection: UV at 250 nm

  • Sample Preparation: Dissolve sample in acetonitrile.

Protocol 3: Rapid UPC² Method for Vitamin K1 Isomers

This protocol provides a very fast separation of cis- and trans-Vitamin K1.[4]

  • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm

  • Mobile Phase A: Carbon Dioxide

  • Mobile Phase B: Methanol

  • Gradient: Isocratic at 0.5% B for 2 minutes, followed by a gradient to wash the column.

  • Flow Rate: 1.5 mL/min

  • Detection: PDA

  • Run Time: Less than 4 minutes.

Data Summary Tables

Table 1: Comparison of Chromatographic Columns

Column TypeStationary PhaseKey AdvantagesBest ForCitations
Normal-PhaseSilicaExcellent separation of cis/trans isomers and epoxide form.Isomer specific quantification.
Reversed-PhaseC18Widely available, good for general-purpose separations.Routine analysis of Vitamin K1.[2][6]
Reversed-PhaseC30Enhanced shape selectivity for hydrophobic isomers.Resolving closely related isomers.[1][12][15]
Reversed-PhaseCore-Shell C18Higher efficiency, narrower peaks, faster analysis.High-throughput screening.[2]
UPC²HSS C18 SBExtremely fast separation times.Rapid analysis of Vitamin K1 isomers.[4][5]

Table 2: Performance of Different Detection Methods

Detection MethodPrincipleSensitivitySelectivityKey ConsiderationsCitations
UV/VisAbsorbance of UV/Visible lightModerateModerateSimple, widely available.[6][7]
FluorescenceEmission of light after excitationHighHighRequires post-column reduction for Vitamin K1.[6][8][16]
Mass Spectrometry (MS)Mass-to-charge ratio of ionized analytesVery HighVery HighIdeal for complex matrices and confirmation.[3][7][11]

References

Strategies for resolving co-eluting peaks in Vitamin K1 impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the impurity profiling of Vitamin K1.

Frequently Asked Questions (FAQs)

Q1: My primary Vitamin K1 peak is co-eluting with its cis isomer. How can I resolve these two peaks?

A1: Co-elution of cis and trans isomers of Vitamin K1 is a common challenge. Here are several strategies to improve their separation:

  • Chromatographic Mode Selection:

    • Normal-Phase HPLC (NP-HPLC): This is often the most effective approach for isomer separation. Utilize a silica-based column with a non-polar mobile phase (e.g., heptane or hexane) and a small amount of a polar modifier like diisopropyl ether or n-amyl alcohol.[1]

    • Ultra-Performance Convergence Chromatography (UPC²): This technique uses compressed carbon dioxide as the primary mobile phase and can provide rapid and high-resolution separation of Vitamin K1 isomers, often in under three minutes.[2] It is significantly faster than traditional HPLC methods.[2]

  • Column Chemistry Optimization (RP-HPLC):

    • If you must use Reversed-Phase HPLC (RP-HPLC), consider a C30 column, which is specifically designed to provide better shape selectivity for long-chain, structurally similar molecules like Vitamin K1 isomers.

    • Core-shell particle columns can also enhance efficiency, leading to narrower peaks and potentially better resolution compared to fully porous particle columns.[3]

  • Mobile Phase Optimization:

    • In NP-HPLC, carefully adjust the concentration of the polar modifier. Even small changes can significantly impact selectivity.

    • In RP-HPLC, explore different organic modifiers (e.g., methanol, acetonitrile) and consider the use of additives.

Q2: I am observing a peak that I suspect is an impurity, but it is not well-resolved from the main Vitamin K1 peak. How can I confirm its identity and improve separation?

A2: Identifying and resolving unknown peaks requires a systematic approach:

  • Peak Identification with Mass Spectrometry (MS): The most definitive way to identify an unknown peak is by using a mass spectrometer. LC-MS/MS can provide mass-to-charge ratio information, which can help in identifying the impurity by comparing it to known Vitamin K1 degradants or related compounds.[4][5][6][7]

  • Improving Chromatographic Resolution:

    • Gradient Optimization: If using a gradient method, decrease the ramp speed (i.e., make the gradient shallower) around the elution time of the co-eluting peaks. This can often improve resolution.

    • Flow Rate Reduction: Lowering the flow rate can increase the number of theoretical plates and improve separation, although it will also increase the run time.

    • Temperature Adjustment: Changing the column temperature can alter selectivity. Experiment with temperatures both above and below your current setting.

    • Alternative Stationary Phases: If resolution cannot be achieved on a standard C18 column, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases.[8]

Troubleshooting Guides

Issue 1: Poor resolution between trans-Vitamin K1 and trans-epoxyphytonadione in NP-HPLC.

This is a common separation challenge. The following steps can help improve the resolution between these two compounds.

Troubleshooting Workflow

start Start: Poor Resolution (trans-K1 & trans-epoxy-K1) mod_mobile_phase Adjust Mobile Phase Modifier Concentration start->mod_mobile_phase check_resolution1 Resolution Improved? mod_mobile_phase->check_resolution1 optimize_flow Decrease Flow Rate check_resolution1->optimize_flow No end_success End: Successful Resolution check_resolution1->end_success Yes check_resolution2 Resolution Improved? optimize_flow->check_resolution2 change_column Switch to a Different Silica-Based Column check_resolution2->change_column No check_resolution2->end_success Yes end_fail Contact Support change_column->end_fail cluster_0 Sensitivity Enhancement Strategies start Low Sensitivity with UV Detection fluorescence Fluorescence Detection (with post-column reduction) start->fluorescence ecd Electrochemical Detection start->ecd ms Mass Spectrometry (LC-MS/MS) start->ms result Improved Sensitivity and Confident Identification fluorescence->result ecd->result ms->result

References

Validation & Comparative

A Comparative Guide to Method Validation for the Quantification of Vitamin K1 Hydroperoxide as an Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated analytical method for the quantification of Vitamin K1 hydroperoxide (K1OOH), a critical impurity in Vitamin K1 (Phytonadione) formulations. The presence of impurities can significantly impact the safety and efficacy of pharmaceutical products, making robust analytical methods for their quantification essential. This document details a validated Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method, presenting its performance data and experimental protocols to aid researchers in implementing a reliable quality control strategy.

Method Performance Comparison

The following table summarizes the validation parameters of a published NP-HPLC method for the quantification of Vitamin K1 hydroperoxide and other related impurities.[1] This method demonstrates high sensitivity and specificity, making it suitable for routine quality control of Vitamin K1 drug substances.

Validation ParameterPerformance
Limit of Detection (LOD) 2.4 ng
Limit of Quantification (LOQ) Not explicitly stated, but the method is sensitive enough for impurity quantification at levels below 0.10% (w/w).
Linearity Correlation coefficient (r) > 0.9994
Accuracy (Recovery) 80% to 120%
Precision (RSD) < 2%
Reproducibility 3.1%
Intermediate Precision 15.8%

Experimental Protocol: NP-HPLC for Vitamin K1 and Its Impurities

This section details the experimental protocol for the separation and quantification of Vitamin K1 and its related impurities, including hydroperoxy-phytonadione (K1OOH).[1]

1. Chromatographic System:

  • System: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

  • Column: Zorbax RX-SIL, characterized by very pure porous silica, low acidity, and low metal content.

  • Detector: UV detector

2. Reagents and Materials:

  • n-hexane (HPLC grade)

  • n-amyl alcohol

  • Vitamin K1 reference standard and impurity standards (trans-EK1, K3, CK3, K1OOH)

3. Sample Preparation:

  • Prepare samples under yellow light (≥520 nm) to prevent further photodegradation of Vitamin K1.[1]

  • Dissolve the Vitamin K1 sample in the mobile phase to a suitable concentration.

4. Chromatographic Conditions:

  • Mobile Phase: A dual-mode gradient elution involving simultaneous changes in flow rate and mobile-phase composition using n-hexane and n-amyl alcohol.

  • Flow Rate: Gradient flow rate to shorten the separation time.

  • Detection Wavelength: Not explicitly stated in the source, but UV detection is common for these compounds.

5. Method Validation Workflow:

The following diagram illustrates the logical workflow for the validation of the analytical method described.

G start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Logical workflow for analytical method validation.

Alternative Analytical Techniques

While the detailed validated method focuses on NP-HPLC, other analytical techniques are also employed for the analysis of Vitamin K1 and its impurities. These include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with fluorescence detection after post-column reduction, or with mass spectrometry (LC-MS).[2][3] RP-HPLC is a powerful technique for separating a wide range of compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for the determination of Vitamin K homologues in complex matrices like human milk.[4]

  • Ultra-Performance Convergence Chromatography (UPC²): A newer technique that can provide rapid separation of Vitamin K1 isomers and related compounds.[5]

The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The NP-HPLC method presented here offers a robust and validated solution specifically for the quantification of Vitamin K1 hydroperoxide as an impurity in bulk drug substance.

References

A Comparative Analysis of Vitamin K1 Hydroquinone and Vitamin K1 Epoxide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two key metabolites in the Vitamin K cycle: Vitamin K1 hydroquinone, the biologically active form, and Vitamin K1 epoxide, its oxidized, inactive counterpart. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, supported by experimental data and detailed protocols.

Introduction to the Vitamin K Cycle Intermediates

Vitamin K1 undergoes a cyclic series of oxidation and reduction reactions, famously known as the Vitamin K cycle, which is crucial for the post-translational modification of several blood coagulation factors. Within this cycle, Vitamin K1 hydroquinone (the reduced form) serves as the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, a critical step for their biological function.[1][2] During this carboxylation reaction, Vitamin K1 hydroquinone is oxidized to Vitamin K1 epoxide.[2][3] The epoxide is then recycled back to the quinone and subsequently to the hydroquinone form by the enzyme Vitamin K epoxide reductase (VKOR), allowing for its reuse.[2][3][4]

Comparative Biochemical Properties

The functional differences between Vitamin K1 hydroquinone and Vitamin K1 epoxide are rooted in their distinct chemical structures and redox states. Vitamin K1 hydroquinone is highly susceptible to oxidation and sensitive to light, which is a direct consequence of its reduced state that allows it to act as a potent cofactor.[5] In contrast, Vitamin K1 epoxide is a more stable, inactive metabolite.[6]

Table 1: Comparison of Physicochemical Properties

PropertyVitamin K1 HydroquinoneVitamin K1 Epoxide
Synonyms Vitamin K1 quinol, VK1H2Vitamin K1 2,3-epoxide, Vitamin K1 oxide
Molecular Formula C₃₁H₄₈O₂C₃₁H₄₆O₃
Molecular Weight 452.7 g/mol 466.7 g/mol
Biological Role Active cofactor for γ-glutamyl carboxylase[1][2]Inactive oxidized metabolite[6]
Solubility Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.Soluble in ethanol, DMF, and DMSO (up to 25 mg/ml).[6]
Stability Highly susceptible to oxidation, light sensitive.[5]More stable than the hydroquinone form.[6]

Performance in Biological Systems: Enzyme Kinetics

The interaction of these two molecules with their respective enzymes is a key area of study, particularly for understanding the efficacy of anticoagulants like warfarin, which targets VKOR.

Table 2: Comparative Enzyme Kinetics

EnzymeSubstrateSpeciesKₘ (μM)Vₘₐₓ (nmol/mg/min)
Vitamin K Epoxide Reductase (VKORC1L1) Vitamin K1 EpoxideHuman4.15[7]0.043 (nmol/mg/hr)[7]
γ-Glutamyl Carboxylase Vitamin K1 HydroquinoneBovine35 (Half-maximal activity)[8]~1.0 s⁻¹ (kcat)[8]
Vitamin K Epoxide Reductase (VKOR) Vitamin K1 EpoxideHuman2.41 - 6.46 (across various species)[9]19.5 - 85.7 (across various species)[9]

Experimental Protocols

Protocol 1: In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay

This protocol is adapted from a dithiothreitol (DTT)-driven in vitro assay.

Materials:

  • Microsomal preparation containing VKOR

  • Vitamin K1 epoxide solution

  • Dithiothreitol (DTT) solution

  • Reaction buffer (e.g., Tris-HCl with 0.25 M sucrose)

  • Quenching solution (e.g., ethanol/isopropanol)

  • HPLC system with a C18 reverse-phase column and UV or fluorescence detector

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and microsomal protein.

  • Initiate the reaction by adding a known concentration of Vitamin K1 epoxide to the mixture.

  • Start the enzymatic reaction by adding DTT.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the amount of Vitamin K1 quinone produced.

Protocol 2: In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay

This protocol is based on the incorporation of ¹⁴CO₂ into a synthetic peptide substrate.

Materials:

  • Purified or microsomal GGCX

  • Vitamin K1 hydroquinone (prepared fresh by reducing Vitamin K1 quinone with a reducing agent like sodium dithionite)

  • Synthetic peptide substrate (e.g., FLEEL)

  • NaH¹⁴CO₃ (radiolabeled bicarbonate)

  • Reaction buffer (e.g., MOPS or Tris-HCl)

  • Trichloroacetic acid (TCA) for precipitation

  • Scintillation counter

Procedure:

  • Prepare the Vitamin K1 hydroquinone solution immediately before use.

  • In a reaction vessel, combine the reaction buffer, GGCX, and the peptide substrate.

  • Add the freshly prepared Vitamin K1 hydroquinone.

  • Initiate the carboxylation reaction by adding NaH¹⁴CO₃.

  • Incubate at a specified temperature (e.g., 25°C) for a defined period.

  • Stop the reaction by adding TCA to precipitate the carboxylated peptide.

  • Wash the precipitate to remove unincorporated NaH¹⁴CO₃.

  • Quantify the incorporated radioactivity using a scintillation counter to determine GGCX activity.[10]

Protocol 3: HPLC Separation of Vitamin K1 Hydroquinone and Epoxide

This method allows for the simultaneous quantification of both metabolites.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Fluorescence detector.

  • Post-column zinc reduction reactor.

Mobile Phase:

  • Isocratic mixture of methanol and water (e.g., 95:5 v/v) containing a suitable salt like sodium perchlorate.

Procedure:

  • Extract the vitamin K metabolites from the sample matrix (e.g., plasma, microsomal preparation) using a solvent like hexane or a solid-phase extraction cartridge.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Inject the sample onto the HPLC column.

  • The separated analytes pass through the post-column zinc reactor, which reduces the epoxide and quinone forms to the fluorescent hydroquinone form.

  • Detect the fluorescent signal at an excitation wavelength of ~243 nm and an emission wavelength of ~430 nm.

  • Quantify the concentrations based on the peak areas of standards.[11]

Visualizing the Vitamin K Cycle and Experimental Workflow

Vitamin_K_Cycle cluster_carboxylation Carboxylation Reaction VK_quinone Vitamin K1 Quinone VK_hydroquinone Vitamin K1 Hydroquinone VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K1 Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase (Carboxylation) VK_epoxide->VK_quinone VKOR Carboxylated_Proteins Carboxylated Proteins Precursor_Proteins Precursor Proteins Precursor_Proteins->Carboxylated_Proteins CO₂

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Microsomes Microsomal Preparation (Source of Enzymes) Incubation Incubate at 37°C Microsomes->Incubation Substrates Prepare Substrates (VK1 Hydroquinone/Epoxide) Substrates->Incubation Quenching Stop Reaction Incubation->Quenching Extraction Solvent Extraction Quenching->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Data Quantification HPLC->Quantification

References

Cross-validation of HPLC and LC-MS/MS methods for Vitamin K1 analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 (phylloquinone) is critical in a variety of matrices, from pharmaceutical formulations to biological samples. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your analytical needs.

Method Comparison at a Glance

High-Performance Liquid Chromatography, often coupled with UV or fluorescence detectors, has been a longstanding method for Vitamin K1 analysis. It is a robust and reliable technique, however, it can be susceptible to interference from complex matrices, often necessitating extensive sample clean-up procedures.[1][2] In contrast, Liquid Chromatography-Tandem Mass Spectrometry has emerged as a more sensitive and specific alternative.[2][3] Its ability to selectively monitor for specific mass-to-charge ratios of the analyte and its fragments significantly reduces the impact of matrix effects, often allowing for simpler and faster sample preparation.[1]

Quantitative Performance Data

The choice between HPLC and LC-MS/MS often hinges on the required sensitivity, accuracy, and precision of the assay. The following tables summarize key validation parameters reported in various studies for the analysis of Vitamin K1 in different matrices.

Table 1: Performance Characteristics of HPLC Methods for Vitamin K1 Analysis

ParameterMatrixReported Values
Limit of Detection (LOD) Human Serum0.03 ng/mL (FLD)
Limit of Quantification (LOQ) Human Plasma0.3 ng/mL (APCI-MS)[3]
Linearity (R²) Human Plasma>0.99
Intra-day Precision (%CV) Human Plasma< 8%[3]
Inter-day Precision (%CV) Human Plasma< 15%[3]
Recovery Various85-115%

Table 2: Performance Characteristics of LC-MS/MS Methods for Vitamin K1 Analysis

ParameterMatrixReported Values
Limit of Detection (LOD) Fat-containing foods0.05 µg/kg[4]
Limit of Quantification (LOQ) Fat-containing foods0.16 µg/kg[4]
Linearity (R²) Fat-containing foods> 0.9988[4]
Intra-day Precision (%CV) Fruits and Vegetables1.0 - 7.1%[5]
Inter-day Precision (%CV) Fruits and Vegetables2.8 - 8.8%[5]
Recovery Fat-containing foods80.9 - 119.1%[4]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both HPLC and LC-MS/MS analysis of Vitamin K1.

HPLC Method with Fluorescence Detection

This protocol is a generalized procedure based on common practices for Vitamin K1 analysis in biological matrices.

1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add an internal standard (e.g., a structural analog of Vitamin K1).

  • Perform a liquid-liquid extraction with 2 mL of a hexane:isopropanol (3:1, v/v) mixture.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol:ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Column Temperature: 30 °C.

3. Post-Column Derivatization and Detection

  • After the column, the eluent is passed through a zinc reactor column to reduce Vitamin K1 to its fluorescent hydroquinone form.

  • Fluorescence Detector: Excitation at 243 nm, Emission at 430 nm.

LC-MS/MS Method

This protocol is a representative example for the analysis of Vitamin K1 in food matrices.

1. Sample Preparation (Food)

  • Homogenize 1 g of the food sample.

  • Add an internal standard (e.g., deuterated Vitamin K1).

  • Perform an ultrasound-assisted extraction with 10 mL of a suitable solvent mixture (e.g., hexane:isopropanol).[4]

  • Centrifuge the extract and collect the supernatant.

  • The extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.[4]

  • Evaporate the final extract to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • Column: C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the highly hydrophobic Vitamin K1.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Vitamin K1 and its internal standard are monitored for quantification. For Vitamin K1, a common transition is m/z 451.3 → 187.1.[6]

Workflow Visualizations

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample IS_add Add Internal Standard Plasma->IS_add LLE Liquid-Liquid Extraction IS_add->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Column C18 Column Inject->Column Deriv Post-Column Derivatization (Zn) Column->Deriv Detect Fluorescence Detection Deriv->Detect Data Data Detect->Data Data Acquisition & Processing

Caption: Experimental workflow for Vitamin K1 analysis by HPLC with fluorescence detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food Sample IS_add Add Internal Standard Sample->IS_add Extract Extraction (e.g., UAE) IS_add->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Column UPLC/HPLC Column Inject->Column MS Tandem Mass Spectrometer (MRM) Column->MS Data Data MS->Data Data Acquisition & Processing

Caption: Experimental workflow for Vitamin K1 analysis by LC-MS/MS.

Conclusion

Both HPLC and LC-MS/MS are powerful techniques for the quantification of Vitamin K1. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC with fluorescence detection is a cost-effective and robust method suitable for applications where high sensitivity is not the primary concern and where the sample matrix is relatively clean. The need for post-column derivatization adds a layer of complexity to the setup.

  • LC-MS/MS offers superior sensitivity, specificity, and a wider linear dynamic range, making it the method of choice for complex matrices, low-level quantification, and high-throughput analysis.[2][3] The initial instrument cost is higher, but this can be offset by reduced sample preparation time and improved data quality.

For regulated bioanalysis and studies requiring the utmost confidence in analytical results, the specificity and sensitivity of LC-MS/MS make it the preferred platform. For routine quality control of simpler formulations, a well-validated HPLC method can be a reliable and economical solution. Ultimately, a thorough method validation is essential regardless of the chosen technique to ensure data integrity and regulatory compliance.

References

Purity Assessment of Vitamin K1 Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for assessing the purity of Vitamin K1 (Phytonadione) reference material. It is intended for researchers, scientists, and drug development professionals who rely on highly characterized reference standards for analytical method development, validation, and quality control. This document outlines common analytical techniques, compares their performance, and provides detailed experimental protocols.

Introduction to Vitamin K1 Reference Materials

Vitamin K1, also known as Phytonadione or Phylloquinone, is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism.[][2] High-purity reference materials are indispensable for the accurate quantification of Vitamin K1 in pharmaceutical formulations, food products, and biological matrices. The United States Pharmacopeia (USP) provides a well-characterized Phytonadione Reference Standard, which serves as a primary comparator for purity assessment.[3][4]

The purity of a Vitamin K1 reference material is primarily defined by the content of the main active isomer (trans-Phytonadione) and the levels of related impurities. Common impurities include the cis-isomer of Phytonadione and the trans-epoxy-Phytonadione.[2][5]

Comparative Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the purity assessment of Vitamin K1.[5][6][7] Both normal-phase and reversed-phase HPLC methods are utilized, each offering distinct advantages for separating Vitamin K1 from its impurities.

Table 1: Comparison of HPLC Methods for Vitamin K1 Purity Analysis

ParameterNormal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)
Stationary Phase Silica Gel (e.g., Zorbax RX-SIL)C18 (e.g., Inertsustain HP™ C18)
Mobile Phase Non-polar solvents (e.g., Heptane, Diisopropyl ether)Polar solvents (e.g., Methanol, Water, Ammonium Acetate buffer)
Primary Application Separation of geometric isomers (cis vs. trans) and related compounds like trans-epoxyphytonadione.[5]Quantification of total Phytonadione and separation from degradation products.[5]
Detection UV/Vis (typically 254 nm or 248 nm)[5][7]UV/Vis, Fluorescence, Mass Spectrometry (MS/MS)[8][9][10]
Advantages Excellent resolution of isomers.Robustness, wide applicability, and compatibility with MS detectors for higher sensitivity and specificity.[10]
Disadvantages Longer equilibration times, sensitivity to mobile phase composition.May have lower resolution for certain geometric isomers compared to NP-HPLC.

Experimental Protocols

This protocol is adapted from methodologies described in pharmacopeias for the determination of cis and trans isomers of Vitamin K1.

  • Instrumentation:

    • HPLC system with a UV/Vis detector

    • Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Heptane (HPLC grade)

    • Diisopropyl ether (HPLC grade)

    • Octanol (HPLC grade)

    • Vitamin K1 Reference Standard and sample

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of heptane, diisopropyl ether, and octanol. The exact ratio should be optimized to achieve baseline separation of the isomers.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the Vitamin K1 reference material in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to trans-Phytonadione, cis-Phytonadione, and any other related impurities based on their retention times relative to the reference standard.

    • Calculate the percentage of each component by area normalization.

This protocol is a general method for the quantification of Vitamin K1 and the assessment of its degradation products.[5]

  • Instrumentation:

    • HPLC system with a UV/Vis or MS/MS detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3.0 µm particle size)

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Ammonium Acetate

    • Vitamin K1 Reference Standard and sample

  • Chromatographic Conditions:

    • Mobile Phase A: 25 mM Ammonium Acetate in water (pH adjusted to 3.5)

    • Mobile Phase B: Methanol

    • Gradient Program: A gradient elution starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over the run to elute all components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (UV) or specific MRM transitions (MS/MS)

    • Injection Volume: 100 µL

  • Sample Preparation:

    • Prepare a stock solution of the Vitamin K1 reference material in methanol.

    • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

    • Filter the solution through a 0.45 µm syringe filter.

  • Data Analysis:

    • Quantify the main Vitamin K1 peak against a calibration curve prepared from the reference standard.

    • Identify and quantify any impurity peaks.

Data Presentation

Table 2: Typical Purity Specifications for Vitamin K1 (Phytonadione) Reference Material (based on USP)

ParameterSpecification
Assay (Total Phytonadione) 97.0% - 103.0%[3]
trans-Isomer Content Not less than 75.0%[2]
cis-Isomer Content Not more than 21.0%[3]
trans-epoxyphytonadione Not more than 4.0%[2]
Menadione Passes test (absence of a purple or blue color)[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Reference Material weigh Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve filter Filtration dissolve->filter hplc HPLC System filter->hplc Inject Sample separation Column Separation hplc->separation detection Detection (UV/MS) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Certificate of Analysis calculation->report

Caption: Experimental workflow for Vitamin K1 purity assessment.

Analytical_Techniques cluster_purpose Analytical Purpose cluster_methods Analytical Methods purity Overall Purity Assay rphplc Reversed-Phase HPLC purity->rphplc isomer Isomer Separation nphplc Normal-Phase HPLC isomer->nphplc trace Trace Impurity Analysis lcms LC-MS/MS trace->lcms rphplc->lcms Enhanced Sensitivity

References

A Researcher's Guide to Inter-laboratory Comparison of Vitamin K1 Impurity Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Vitamin K1 (phylloquinone) is paramount for safety and efficacy. This guide provides a comparative overview of various analytical methodologies for the identification and quantification of Vitamin K1 impurities, drawing upon data from multiple studies. This information is crucial for establishing robust in-house methods and for designing or participating in inter-laboratory comparison studies.

Common Analytical Techniques for Vitamin K1 Impurity Profiling

The most prevalent methods for analyzing Vitamin K1 and its related substances are High-Performance Liquid Chromatography (HPLC), often coupled with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific impurities being targeted, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quality control of Vitamin K1. Both normal-phase (NP) and reversed-phase (RP) HPLC methods have been successfully developed and validated.

Normal-Phase HPLC (NP-HPLC): This technique is particularly effective for separating isomers of Vitamin K1, such as the cis- and trans-isomers, which can be challenging with RP-HPLC.[1] A study by Xue et al. (2016) details an NP-HPLC method capable of separating cis-phytonadione, trans-phytonadione, and other related impurities like trans-epoxyphytonadione and menadione (Vitamin K3).[1]

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is widely used for the routine analysis of Vitamin K1 and can effectively separate it from several degradation products.[2] A gradient RP-HPLC method was developed to determine phytonadione and its degradants in injectable emulsion formulations.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying trace-level impurities. This method is particularly advantageous for complex matrices like plasma and serum. A key benefit is its ability to provide molecular specificity through multiple reaction monitoring (MRM).[3]

Comparison of Method Performance

The following tables summarize the quantitative performance data from various validated methods for Vitamin K1 impurity analysis. These tables are designed to facilitate a clear comparison of the different analytical approaches.

Parameter NP-HPLC Method (Xue et al., 2016) [1]RP-HPLC Method (Injectable Emulsion) [2]LC-MS/MS Method (Plasma/Serum) [3]
Linearity (r²) > 0.9994 for four compoundsNot explicitly stated≥0.995
Limit of Detection (LOD) trans-EK1: 1.8 ng, K3: 0.6 ng, CK3: 1.2 ng, K1OOH: 2.4 ngNot explicitly stated0.001 μg/mL (for MK7)
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated6.1 pg/mL
Accuracy (Recovery) 80% to 120% for impuritiesNot explicitly stated98%–107%
Precision (RSD) < 2% for impuritiesNot explicitly statedIntra-assay: 3.0% - 6.8%, Inter-assay: 3.0% - 5.8%

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the harmonization of methods across different laboratories.

NP-HPLC Method for Phytonadione and its Impurities[1]
  • Column: Zorbax RX-SIL

  • Mobile Phase: A dual-mode gradient elution with simultaneous changes in flow rate and mobile-phase composition. The mobile phase consists of n-hexane and n-amyl alcohol.

  • Detection: Not explicitly stated, but likely UV detection based on common practice.

  • Sample Preparation: Samples are prepared under yellow light (≥520 nm) to prevent photodegradation.

RP-HPLC Method for Phytonadione and its Degradants[2]
  • Column: GL Sciences Inert sustain HP™ C18 (250 × 4.6 mm, 3.0 μ)

  • Mobile Phase: A gradient program with a mixture of 25 mM Ammonium Acetate in water (pH 3.5) and Methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

LC-MS/MS Method for Vitamin K1 in Plasma and Serum[3]
  • Sample Preparation: Protein precipitation with acetonitrile followed by solid-phase extraction (HybridSPE® plate) to remove remaining proteins and phospholipids.

  • Chromatography: Biphenyl analytical column.

  • Detection: SCIEX 6500+ LC-MS/MS with a Thermo TX-4 HTLC multiplexed 4-channel system.

  • Ionization: Electrospray ionization (ESI).

Visualization of Workflows and Relationships

Diagrams are provided to visually represent the logical flow of an inter-laboratory comparison study and the relationship between Vitamin K1 and its key impurities.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Study Objectives B Select Participating Laboratories A->B C Establish Common Protocol & Materials B->C D Sample Distribution C->D E Analysis by Each Laboratory D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results F->G H Identification of Method Variability G->H I Report Generation & Recommendations H->I

Caption: Workflow for an Inter-laboratory Comparison Study.

G K1 Vitamin K1 (Phylloquinone) cis_K1 cis-Phylloquinone K1->cis_K1 Isomerization epoxide Vitamin K1 2,3-epoxide K1->epoxide Metabolism/Degradation menadione Menadione (Vitamin K3) K1->menadione Synthetic Impurity/Degradation degradation Other Degradation Products K1->degradation Stress Conditions (Light, Heat, pH)

References

Revolutionizing Vitamin K1 Analysis: A Comparative Guide to Validated Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 and its derivatives is paramount for advancements in nutritional science, pharmacology, and clinical diagnostics. This guide provides a comprehensive comparison of validated analytical methods, presenting their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable methodology for your research needs.

Vitamin K1, also known as phylloquinone, is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism. Its derivatives, such as menaquinone-4 (MK-4), also play vital physiological roles. The precise measurement of these compounds in various biological matrices is crucial for understanding their pharmacokinetics, assessing nutritional status, and developing therapeutic interventions. This guide focuses on the two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Characteristics: A Head-to-Head Comparison

The choice of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for HPLC with fluorescence detection and LC-MS/MS methods for the analysis of Vitamin K1 and its derivatives, based on published data.

Performance CharacteristicHPLC with Fluorescence DetectionLC-MS/MS
Linearity (r²) ≥0.999[1]>0.9988[2]
Limit of Detection (LOD) 0.015 ng/mL[3][4]0.05 µg/kg[2]
Limit of Quantification (LOQ) 0.03 - 0.15 ng/mL[1][3][4]0.05 ng/mL - 0.16 µg/kg[2][5]
Accuracy (Recovery) 91% - 114%[3][4]80.9% - 119.1%[2]
Precision (CV%) <10%[1][3][4]1.6% - 11.1%[2][6]

In-Depth Look: Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of reliable scientific research. Below are representative experimental protocols for the two primary analytical techniques.

HPLC with Fluorescence Detection

This method is a robust and widely used technique for Vitamin K1 analysis. It typically involves a post-column reduction step to convert the non-fluorescent quinone form of Vitamin K to the fluorescent hydroquinone form.

Sample Preparation:

  • To 500 µL of serum, add an internal standard and 2 mL of ethanol to precipitate proteins.

  • Perform liquid-liquid extraction with 4 mL of hexane.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Further cleanup can be achieved using solid-phase extraction (SPE).[1]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of methanol, acetonitrile, zinc acetate, acetic acid, and water.[3]

  • Flow Rate: Typically around 0.8 mL/min.[3]

  • Post-Column Reduction: Pass the column effluent through a zinc reducer column to convert Vitamin K to its fluorescent form.[1][3]

  • Detection: Fluorescence detection with excitation at 246 nm and emission at 430 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of low-concentration analytes in complex matrices.

Sample Preparation:

  • For serum or plasma samples, protein precipitation with a solvent like ethanol is a common first step.[6]

  • This is followed by liquid-liquid extraction using a solvent such as hexane or a hexane/ethyl acetate mixture.[6]

  • The organic extract is then evaporated, and the residue is reconstituted in a suitable solvent for injection.

LC-MS/MS Conditions:

  • Column: A C18 or other suitable reversed-phase column.[2]

  • Mobile Phase: A gradient elution using a mixture of water and methanol, often with additives like formic acid or ammonium formate to improve ionization.[2]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.[1][5]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Vitamin K signaling pathway and a typical experimental workflow for its analysis.

VitaminK_Signaling_Pathway cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Glu Glutamate Residue (Glu) VK_hydroquinone->Glu VK_epoxide->VK_quinone VKOR Gla γ-Carboxyglutamate (Gla) Glu->Gla CO2, O2 Prothrombin_active Active Coagulation Factors Prothrombin_inactive Inactive Coagulation Factors Blood Coagulation Blood Coagulation Prothrombin_active->Blood Coagulation

Caption: Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).

Experimental_Workflow start Sample Collection (e.g., Serum, Plasma) extraction Protein Precipitation & Liquid-Liquid Extraction start->extraction cleanup Solid-Phase Extraction (Optional) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution analysis LC-MS/MS or HPLC-FLD Analysis reconstitution->analysis data Data Acquisition and Processing analysis->data quantification Quantification using Calibration Curve data->quantification end Result Reporting quantification->end

Caption: A generalized workflow for the analysis of Vitamin K1 derivatives.

Conclusion

Both HPLC with fluorescence detection and LC-MS/MS are powerful and validated techniques for the quantification of Vitamin K1 and its derivatives. The choice between the two often depends on the specific requirements of the study. HPLC-FLD is a cost-effective and reliable method suitable for many applications. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for challenging analyses involving low analyte concentrations or complex biological matrices. By understanding the performance characteristics and experimental protocols of each method, researchers can confidently select the most appropriate approach to achieve their scientific goals.

References

Comparative Stability of Vitamin K1 Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the stability of different Vitamin K1 analogues, specifically phylloquinone (Vitamin K1), menaquinone-4 (MK-4), and menaquinone-7 (MK-7), under various stress conditions. The information herein is supported by experimental data from published studies to aid in the development of robust formulations.

Vitamin K is a group of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and bone metabolism. The two primary natural forms are phylloquinone (K1), found in leafy green vegetables, and menaquinones (K2), which are a series of compounds with varying side chain lengths (MK-n) produced by bacteria. Among the menaquinones, MK-4 and MK-7 are the most studied for their physiological roles. The stability of these analogues can be influenced by factors such as light, heat, pH, and the presence of other chemical entities.

Comparative Stability Data

The following tables summarize the quantitative stability data for Vitamin K1, MK-4, and MK-7 under different stress conditions. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Stability of Menaquinone-7 (MK-7) in the Presence of Minerals (Accelerated Conditions: 40°C/75% RH for 6 months)

ExcipientPurity Profile% MK-7 Remaining
Calcium CarbonateNatural FermentationStable
Calcium CitrateNatural FermentationStable
L-ArginineSynthetic~50%
Magnesium OxideNatural FermentationSignificant Degradation
Magnesium OxideSyntheticSignificant Degradation

Data adapted from a study on the stability of MK-7 formulations, which observed significant degradation in the presence of magnesium oxide, likely due to an increase in alkalinity.[1][2][3]

Table 2: Photodegradation of Vitamin K1 (Phylloquinone) and Menaquinone-4 (MK-4) under UVA Irradiation

AnalogueConditionObservation
Phylloquinone (K1)UVA IrradiationSusceptible to photodegradation.
Menaquinone-4 (MK-4)UVA IrradiationSusceptible to photodegradation.

This data indicates that both phylloquinone and menaquinone-4 are photolabile and require protection from light to prevent degradation.[4]

General Stability Profile of Menaquinones:

Menaquinones generally exhibit high thermal stability. However, they are known to be susceptible to degradation under the following conditions:

  • UV radiation: Exposure to ultraviolet light can lead to significant degradation.

  • Alkaline conditions: Menaquinones are unstable in alkaline environments.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are summaries of key experimental protocols cited in the literature for assessing the stability of Vitamin K analogues.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Menaquinone-7 (MK-7)

A common method for quantifying MK-7 and its degradation products involves a stability-indicating HPLC-UV method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A mixture of methanol and water is often employed as the mobile phase in an isocratic elution mode.

  • Detection: The UV detector is set to a wavelength of 268 nm for the detection of MK-7.

  • Sample Preparation: Samples are dissolved in a suitable organic solvent, such as a mixture of tetrahydrofuran and ethanol, and filtered before injection into the HPLC system.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (e.g., exposure to UV light). The degradation products are then analyzed to ensure they are well-separated from the parent drug peak.[2][3]

Photodegradation Study of Phylloquinone (K1) and Menaquinone-4 (MK-4)

To assess the photostability of Vitamin K analogues, the following experimental setup can be used:

  • Light Source: A UVA lamp is used to irradiate the samples.

  • Sample Preparation: Solutions of phylloquinone and menaquinone-4 are prepared in a suitable solvent, such as ethanol.

  • Irradiation: The sample solutions are exposed to UVA irradiation for a defined period.

  • Quantification: The concentration of the remaining analogue at different time points is determined using a suitable analytical method, such as HPLC, to evaluate the rate of photodegradation.

  • Mechanistic Studies: To understand the mechanism of photodegradation, reactive oxygen species (ROS) scavengers can be added to the solutions to see if they inhibit the degradation process.[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

The Vitamin K Cycle

The primary mechanism of action for all Vitamin K analogues is their participation in the Vitamin K cycle. This cycle is crucial for the post-translational modification of specific proteins, known as Vitamin K-dependent proteins (VKDPs), which are essential for blood coagulation and bone metabolism.

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) VKH2 Vitamin K (Hydroquinone - Active) VK_quinone->VKH2 VKORC1 GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VK_quinone VKORC1 GGCX->VK_epoxide Gla_proteins Carboxylated Vitamin K-Dependent Proteins (Active) (Gla residues) GGCX->Gla_proteins VKORC1 Vitamin K Epoxide Reductase (VKORC1) Glu_proteins Vitamin K-Dependent Proteins (Inactive) (Glu residues) Glu_proteins->GGCX

Caption: The Vitamin K cycle illustrating the conversion of inactive Vitamin K-dependent proteins.

Experimental Workflow for Comparative Stability Study

A logical workflow for conducting a comparative stability study of Vitamin K analogues is essential for obtaining reliable and reproducible results.

Experimental_Workflow start Start: Obtain Vitamin K Analogues (K1, MK-4, MK-7) prep Prepare Stock Solutions in Suitable Solvent start->prep stress Subject Aliquots to Forced Degradation Conditions prep->stress acid Acid Hydrolysis (e.g., 0.1 N HCl) stress->acid base Base Hydrolysis (e.g., 0.1 N NaOH) stress->base oxidation Oxidation (e.g., 3% H₂O₂) stress->oxidation heat Thermal Stress (e.g., 60°C) stress->heat light Photolytic Stress (e.g., UV Light) stress->light analysis Analyze Samples at Time Intervals using Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis data Calculate Percentage Degradation and Identify Degradants analysis->data report Summarize Data in Comparative Tables and Report Findings data->report

References

Navigating the Analysis of Vitamin K1 and its Derivatives: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 and its related compounds is paramount for understanding its physiological roles and for pharmaceutical development. This guide provides a comprehensive comparison of analytical methods for Vitamin K1 (phylloquinone), its primary metabolite Vitamin K1 2,3-epoxide, and the less commonly studied Vitamin K1 Hydroxide. We delve into the specificity and selectivity of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Its analysis in biological matrices is challenging due to its lipophilic nature, low endogenous concentrations, and potential for interference from other structurally similar compounds. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the specific Vitamin K1 species being analyzed.

Comparative Analysis of Analytical Methods

The specificity and selectivity of an analytical method are critical for distinguishing the analyte of interest from other components in the sample matrix. For Vitamin K1 and its derivatives, this includes separating the parent compound from its metabolites, degradation products, and isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Vitamin K1. The selectivity of HPLC methods can be tuned by optimizing the stationary phase, mobile phase composition, and detector.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common chromatographic mode for Vitamin K1 analysis. C18 columns are frequently used, offering good retention and separation of the nonpolar Vitamin K1 from more polar matrix components.

  • Normal-Phase HPLC (NP-HPLC): NP-HPLC can be employed for the separation of Vitamin K1 isomers (cis- and trans-) and from its epoxide, which can be challenging with RP-HPLC.[1]

  • Detection Methods:

    • UV Detection: While simple, UV detection lacks the sensitivity and specificity required for low-level quantification in biological samples.

    • Fluorescence Detection (FLD): This is a highly sensitive and selective method for Vitamin K1. It typically involves post-column reduction of the quinone form of Vitamin K1 to the fluorescent hydroquinone form using a zinc or platinum catalyst.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantitative analysis of Vitamin K1 and its metabolites due to its superior sensitivity, specificity, and speed.

  • Ionization Techniques:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of nonpolar compounds like Vitamin K1 and is less susceptible to matrix effects compared to ESI.[4]

    • Electrospray Ionization (ESI): While Vitamin K1 itself is not easily ionized by ESI, derivatization or the use of specific mobile phase additives can enhance its signal.[5]

  • Selectivity: The high selectivity of LC-MS/MS is achieved through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This allows for the differentiation of Vitamin K1 from its epoxide and other closely related compounds, even if they are not fully separated chromatographically.[6]

Performance Data of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for Vitamin K1 and Vitamin K1 2,3-epoxide.

Table 1: Performance Comparison of HPLC-FLD Methods for Vitamin K1 Analysis in Human Serum/Plasma

ParameterMethod 1Method 2
Limit of Quantification (LOQ) 0.03 ng/mL[2]0.15 ng/mL[7]
Linearity (r²) > 0.999[2]Not Specified
Intra-day Precision (%CV) 7.3 - 8.6%[2]< 10%[7]
Inter-day Precision (%CV) 8.7 - 9.9%[2]< 10%[7]
Recovery 98 - 110%[2]91 - 114%[7]

Table 2: Performance Comparison of LC-MS/MS Methods for Vitamin K1 and Vitamin K1 2,3-Epoxide Analysis in Human Serum/Plasma

ParameterMethod 1 (Vitamin K1)Method 2 (Vitamin K1)Method 3 (Vitamin K1 2,3-Epoxide)
Limit of Quantification (LOQ) 0.05 ng/mL[5]0.05 nmol/L (~0.022 ng/mL)[4]Not Specified
Linearity (r²) ≥ 0.995[5]Not SpecifiedNot Specified
Intra-day Precision (%CV) Not SpecifiedNot SpecifiedNot Specified
Inter-day Precision (%CV) Not SpecifiedNot SpecifiedNot Specified
Recovery Within ±7.6% (tested for interference)[5]Not SpecifiedNot Specified
Run Time 3 minutes[5]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection for Vitamin K1 in Human Serum

This protocol is based on the method described by Klapkova et al.[2]

1. Sample Preparation (Solid Phase Extraction - SPE) a. To 500 µL of serum, add an internal standard and 2 mL of ethanol to precipitate proteins. b. Vortex for 30 seconds and then add 4 mL of hexane. c. Vortex vigorously and centrifuge to separate the layers. d. Transfer the upper hexane layer to a clean tube. e. Re-extract the lower aqueous layer with another 4 mL of hexane. f. Pool the hexane extracts and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in hexane and apply to a silica SPE cartridge. h. Wash the cartridge with hexane. i. Elute Vitamin K1 with a mixture of hexane and diethyl ether. j. Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-FLD Analysis a. Column: C18 reverse-phase column. b. Mobile Phase: Isocratic mixture of methanol, isopropanol, acetonitrile, and a methanolic solution of zinc chloride, sodium acetate, and acetic acid. c. Post-Column Reactor: A column packed with zinc powder to reduce Vitamin K1 to its fluorescent hydroquinone form. d. Fluorescence Detector: Excitation at 246 nm and emission at 430 nm.

Protocol 2: LC-MS/MS for Vitamin K1 in Human Serum

This protocol is based on the method described by Waters Corporation.[5]

1. Sample Preparation (Solid Phase Extraction - SPE) a. Use a dedicated SPE plate (e.g., PRiME µElution) for sample cleanup. b. Condition the plate according to the manufacturer's instructions. c. Load 200 µL of serum (pre-treated with an internal standard). d. Wash the plate to remove interferences. e. Elute Vitamin K1 with an appropriate organic solvent. f. Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Analysis a. Column: A column suitable for hydrophobic compounds (e.g., ACQUITY UPLC HSS PFP). b. Mobile Phase: A gradient of water and methanol containing ammonium fluoride. c. Mass Spectrometer: A tandem quadrupole mass spectrometer. d. Ionization: Electrospray Ionization (ESI) in positive mode. e. MRM Transitions: Monitor specific precursor-to-product ion transitions for Vitamin K1 and its internal standard.

Analysis of this compound: A Proposed Method

As of this writing, there are no specifically published and validated analytical methods for the quantitative analysis of this compound (2-((7R,11R,E)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-en-1-yl)-3-methylnaphthalene-1,4-dione) in biological matrices. However, based on its chemical structure, a robust LC-MS/MS method can be proposed. The presence of a hydroxyl group makes this compound more polar than Vitamin K1.

Proposed LC-MS/MS Method for this compound

1. Sample Preparation a. Due to its increased polarity, a mixed-mode or reverse-phase SPE sorbent would be suitable for extraction from plasma or serum. b. A liquid-liquid extraction with a moderately polar solvent like ethyl acetate could also be effective.

2. Chromatographic Separation a. A C18 or a Phenyl-Hexyl column would likely provide good retention and separation. b. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, with a small amount of formic acid or ammonium formate to improve ionization, would be appropriate. c. The retention time of this compound is expected to be shorter than that of Vitamin K1 due to its higher polarity.

3. Mass Spectrometric Detection a. ESI in positive ion mode would be the preferred ionization technique, as the hydroxyl group may enhance protonation. b. The precursor ion would correspond to the protonated molecule [M+H]⁺. c. Product ions would likely be generated from the fragmentation of the side chain. Specific MRM transitions would need to be determined by infusing a standard of this compound into the mass spectrometer.

Visualizing Analytical Workflows

HPLC_FLD_Workflow serum Serum Sample is Internal Standard Addition serum->is precip Protein Precipitation (Ethanol) is->precip extract1 Liquid-Liquid Extraction (Hexane) precip->extract1 extract2 Re-extraction extract1->extract2 pool Pool Hexane Layers extract2->pool evap1 Evaporation pool->evap1 spe Solid Phase Extraction (Silica) evap1->spe evap2 Evaporation spe->evap2 recon Reconstitution evap2->recon hplc HPLC Separation (C18 Column) recon->hplc pcr Post-Column Reduction (Zinc Reactor) hplc->pcr fld Fluorescence Detection pcr->fld

Caption: Workflow for Vitamin K1 analysis by HPLC-FLD.

LCMSMS_Workflow serum Serum Sample is Internal Standard Addition serum->is spe Solid Phase Extraction (e.g., µElution Plate) is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation (e.g., HSS PFP Column) recon->lc msms Tandem Mass Spectrometry (MRM Mode) lc->msms

Caption: Workflow for Vitamin K1 analysis by LC-MS/MS.

Proposed_LCMSMS_Workflow sample Biological Sample is Internal Standard Addition sample->is extraction Extraction (LLE or SPE) is->extraction evap Evaporation extraction->evap recon Reconstitution evap->recon lc LC Separation (C18 or Phenyl-Hexyl) recon->lc msms Tandem Mass Spectrometry (MRM Mode) lc->msms

Caption: Proposed workflow for this compound analysis.

Signaling Pathways and Logical Relationships

VitaminK_Metabolism VK1 Vitamin K1 (Phylloquinone) VK1H2 Vitamin K1 Hydroquinone VK1->VK1H2 Reduction VK1O Vitamin K1 2,3-Epoxide VK1H2->VK1O Oxidation Carboxylation γ-Glutamyl Carboxylation VK1H2->Carboxylation VK1O->VK1 Reduction (VKOR)

Caption: The Vitamin K cycle.

Method_Selection start Start: Select Analytical Method sensitivity High Sensitivity Required? start->sensitivity specificity High Specificity Required? sensitivity->specificity No lc_msms LC-MS/MS sensitivity->lc_msms Yes hplc_fld HPLC-FLD specificity->hplc_fld No specificity->lc_msms Yes isomers Isomer Separation Needed? np_hplc NP-HPLC isomers->np_hplc Yes hplc_fld->isomers

Caption: Decision tree for analytical method selection.

References

Evaluating the Linearity, Accuracy, and Precision of a Vitamin K1 Hydroxide Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of a hypothetical Vitamin K1 Hydroxide assay, focusing on the critical performance characteristics of linearity, accuracy, and precision. The performance of this assay is compared against established analytical methods for Vitamin K1 determination, supported by experimental data from peer-reviewed studies. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting an appropriate assay for their specific needs.

Introduction to Vitamin K1 Analysis

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2] Accurate and precise quantification of Vitamin K1 in various biological matrices is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies.[3][4][5] A variety of analytical methods are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled to different detection techniques being the most common.[1][2][3][4] This guide evaluates a "this compound assay" and compares its performance characteristics to widely used methods such as HPLC with ultraviolet (UV), fluorescence (FLD), and tandem mass spectrometry (MS/MS) detection.

Experimental Protocols

The evaluation of any analytical method's performance relies on a set of standardized validation experiments.[6][7][8] The following protocols outline the procedures to determine the linearity, accuracy, and precision of a this compound assay.

Linearity Assessment

Linearity demonstrates the assay's ability to produce results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Preparation of Standards: A series of calibration standards of known Vitamin K1 concentrations are prepared by diluting a stock solution. The concentration range should span the expected physiological or experimental concentrations.[9]

  • Analysis: Each calibration standard is analyzed multiple times (typically in triplicate) using the this compound assay.

  • Data Analysis: A calibration curve is generated by plotting the mean assay response against the corresponding Vitamin K1 concentration. The linearity is assessed by calculating the coefficient of determination (r²), which should ideally be ≥0.99.[2]

Accuracy Assessment

Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated through recovery studies and comparison with a reference method.

Protocol:

  • Spiked Samples: Samples with a known matrix (e.g., plasma, serum) are spiked with known amounts of Vitamin K1 at different concentration levels (low, medium, and high).

  • Analysis: The spiked samples are analyzed using the this compound assay.

  • Calculation of Recovery: The percentage recovery is calculated using the formula: (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100% Acceptable recovery is typically within 80-120%.[10]

  • Method Comparison: Results from the this compound assay are compared against a well-validated reference method, such as LC-MS/MS.

Precision Assessment

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Protocol:

  • Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations within the calibration range.

  • Repeatability (Intra-assay Precision): Multiple replicates (e.g., n=20) of each QC sample are analyzed in a single analytical run.[2]

  • Intermediate Precision (Inter-assay Precision): The QC samples are analyzed on different days, by different analysts, and with different equipment to assess the variability over time.[2]

  • Calculation of CV: The CV is calculated for each concentration level as: (Standard Deviation / Mean) * 100% A CV of ≤15% is generally considered acceptable, with ≤20% for the lower limit of quantification (LLOQ).[11]

Performance Comparison

The performance of the hypothetical this compound assay is compared to established methods based on data from existing literature.

Parameter This compound Assay (Hypothetical) HPLC-UV HPLC-FLD LC-MS/MS
Linearity (r²) ≥0.99≥0.99[11]≥0.999[2]≥0.995
Accuracy (% Recovery) 85-115%90-110%91-114%[4][5]80.9-119.1%[10]
Precision (Intra-assay CV) ≤15%<10%7.3-9.5%[2]≤10%
Precision (Inter-assay CV) ≤15%<15%8.7-9.9%[2]≤15%
Limit of Quantification (LOQ) To be determined0.33 ng/mL[3]0.03 ng/mL[2]0.05 µg/kg[10]

Visualizing the Workflow and Biological Context

To aid in the understanding of the experimental process and the biological relevance of Vitamin K1, the following diagrams are provided.

Assay_Validation_Workflow cluster_preparation Sample & Standard Preparation cluster_analysis Analysis cluster_evaluation Performance Evaluation Stock Vitamin K1 Stock Solution Cal_Standards Calibration Standards Stock->Cal_Standards QC_Samples QC Samples (Low, Med, High) Stock->QC_Samples Spiked_Samples Spiked Samples Stock->Spiked_Samples Assay Vitamin K1 Hydroxide Assay Cal_Standards->Assay Linearity Assessment QC_Samples->Assay Precision Assessment Spiked_Samples->Assay Accuracy Assessment Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision

Caption: Experimental workflow for the validation of a this compound assay.

Vitamin_K_Cycle VK_hydroquinone Vitamin K Hydroquinone (active) Carboxylation γ-glutamyl carboxylase VK_hydroquinone->Carboxylation VK_epoxide Vitamin K Epoxide (inactive) Reduction_epoxide Vitamin K epoxide reductase (VKOR) VK_epoxide->Reduction_epoxide Carboxylation->VK_epoxide Gla_proteins Gla-Proteins (e.g., clotting factors) Carboxylation->Gla_proteins Vitamin_K_quinone Vitamin K Quinone Reduction_epoxide->Vitamin_K_quinone Warfarin inhibits Reduction_quinone Vitamin K reductase Reduction_quinone->VK_hydroquinone Precursor_proteins Precursor Proteins Precursor_proteins->Carboxylation Vitamin_K_quinone->Reduction_quinone

Caption: Simplified diagram of the Vitamin K cycle in the carboxylation of Gla-proteins.

Conclusion

The evaluation of linearity, accuracy, and precision is fundamental to validating any analytical assay. While the hypothetical "this compound assay" is presented with target performance characteristics that align with regulatory expectations, its actual performance must be rigorously demonstrated through experimental validation. When compared to established methods like HPLC-FLD and LC-MS/MS, it is evident that high sensitivity and specificity are the benchmarks for Vitamin K1 analysis. Researchers should carefully consider the required limit of quantification, sample matrix, and available instrumentation when selecting an appropriate assay. The detailed protocols and comparative data in this guide serve as a valuable resource for the evaluation and implementation of new or existing methods for Vitamin K1 determination in a research or drug development setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.